molecular formula C8H4BrF3O2 B172936 4-Bromo-3-(trifluoromethoxy)benzaldehyde CAS No. 1221716-04-6

4-Bromo-3-(trifluoromethoxy)benzaldehyde

Cat. No.: B172936
CAS No.: 1221716-04-6
M. Wt: 269.01 g/mol
InChI Key: OXGOZHICCQUYTM-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)benzaldehyde ( 1221716-04-6) is a valuable aromatic aldehyde building block in organic chemistry and pharmaceutical research . This compound, with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol, integrates both bromo and trifluoromethoxy functional groups on a benzaldehyde scaffold, making it a versatile precursor for the synthesis of more complex molecules via reactions at both the formyl group and the aromatic bromide . Researchers utilize this air-sensitive compound in various transformations, including nucleophilic addition, condensation, and metal-catalyzed cross-coupling reactions to create novel compounds for drug discovery and material science . Proper storage conditions under an inert atmosphere at 2-8°C are essential for maintaining the stability and integrity of this reagent . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGOZHICCQUYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634493
Record name 4-Bromo-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221716-04-6
Record name 4-Bromo-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1221716-04-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a halogenated and fluorinated aromatic aldehyde. Its chemical structure, featuring a bromo group, a trifluoromethoxy group, and an aldehyde functionality, makes it a valuable intermediate in organic synthesis. This guide provides a summary of its chemical properties, safety information, and potential applications, with a focus on its relevance in research and development.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below.

PropertyValueSource
CAS Number 1221716-04-6[1][2]
Molecular Formula C₈H₄BrF₃O₂[2]
Molecular Weight 269.02 g/mol [1][2]
Purity ≥98%[2]
Appearance PowderFalcon Life Sciences

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, general synthetic strategies for related compounds suggest that its preparation may involve the bromination and formylation of a trifluoromethoxy-substituted benzene precursor.

The reactivity of this compound is dictated by its three functional groups:

  • Aldehyde Group: The aldehyde group is susceptible to a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and other C-N bonds.

  • Bromo Group: The bromine atom can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of C-C bonds and the introduction of diverse molecular fragments.

  • Trifluoromethoxy Group: The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance the metabolic stability and binding affinity of a molecule to its biological target.

A general workflow for a potential synthetic application, such as a Suzuki-Miyaura coupling reaction, is depicted below.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound F Reaction Mixture A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Heating & Stirring F->G H Work-up & Purification G->H I Coupled Product H->I

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Applications in Research and Drug Development

While specific examples of the use of this compound in drug development are not detailed in the available literature, its structural motifs suggest its potential as a key building block. Chemical suppliers indicate its application in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is a bioisostere of the methoxy group and is known to improve pharmacokinetic properties of drug candidates. The bromo and aldehyde functionalities provide versatile handles for the synthesis of complex molecules for screening in drug discovery programs.

Due to the lack of specific information on its biological targets or involvement in signaling pathways, a diagrammatic representation cannot be provided at this time.

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Identification:

  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling and Storage:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used as the sole source of information for handling this chemical. Always consult the SDS provided by the supplier and follow all institutional safety protocols.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a key intermediate in various fields of chemical synthesis.

Chemical Identity

This compound is an aromatic aldehyde containing a bromine atom and a trifluoromethoxy group attached to the benzene ring. Its unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules.

IdentifierValue
CAS Number 1221716-04-6[1][2][3]
Molecular Formula C₈H₄BrF₃O₂[3][4]
Molecular Weight 269.02 g/mol [2][3]
InChI 1S/C8H4BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11,12)/h1-4H[2]
InChIKey OXGOZHICCQUYTM-UHFFFAOYSA-N[2]
SMILES O=CC1=CC=C(Br)C(OC(F)(F)F)=C1[3]
MDL Number MFCD12924842[2]

Physical Properties

The physical properties of this compound are summarized below. It is important to note that there are some discrepancies in the reported physical state of this compound.

PropertyValueSource
Physical Form LiquidSigma-Aldrich[2]
Purity 95%, ≥98%Sigma-Aldrich[2], ChemScene[3]
Topological Polar Surface Area (TPSA) 26.3 ŲChemScene[3]
LogP 3.1602ChemScene[3]
Hydrogen Bond Acceptors 2ChemScene[3]
Hydrogen Bond Donors 0ChemScene[3]
Rotatable Bonds 2ChemScene[3]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Storage Conditions: Recommendations vary, with some sources suggesting storage at ambient temperature[2] and others advising to keep it sealed in a dry environment at 2-8°C[3].

  • Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly provided in the searched literature. However, standard analytical techniques would be employed for such characterization:

  • Melting Point: Determined using a melting point apparatus.

  • Boiling Point: Measured by distillation at a specific pressure.

  • Density: Can be measured using a pycnometer or a densitometer.

  • Solubility: Assessed by dissolving the compound in various solvents at different concentrations.

  • Purity: Typically determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Logical Relationship of Compound Information

The following diagram illustrates the interconnectedness of the various identifiers and properties of this compound.

G Logical Relationship of this compound Information substance This compound cas CAS: 1221716-04-6 substance->cas formula Formula: C8H4BrF3O2 substance->formula physical_state Physical State: Liquid substance->physical_state purity Purity: 95% to ≥98% substance->purity structure Structure (SMILES/InChI) substance->structure handling Handling & Storage (Ambient or 2-8°C) substance->handling mw MW: 269.02 g/mol formula->mw properties Computed Properties (LogP, TPSA, etc.) structure->properties

Caption: Information flow for this compound.

References

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a halogenated and fluorinated aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and a reactive aldehyde moiety, makes it a versatile building block for the synthesis of complex organic molecules. The presence of the trifluoromethoxy group is particularly notable for its ability to enhance crucial pharmacokinetic properties in drug candidates, such as metabolic stability and lipophilicity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound is a derivative of benzaldehyde with a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position of the benzene ring.

Chemical Structure:

Chemical Structure of this compound

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1221716-04-6[1][2][3]
Molecular Formula C₈H₄BrF₃O₂[1][2]
Molecular Weight 269.02 g/mol [1][2]
Appearance Powder[3]
Purity ≥98% (HPLC)[1][3]
Storage Sealed in dry, 2-8°C[1][2]
Solubility Information not available
Melting Point Information not available
Boiling Point Information not available
LogP 3.1602[1]
Topological Polar Surface Area (TPSA) 26.3 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring, and a singlet for the aldehydic proton (typically 9.5-10.5 ppm). The coupling patterns of the aromatic protons would be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. The carbonyl carbon of the aldehyde is expected in the downfield region (around 190 ppm). The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

  • A strong C=O stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring and the aldehyde group.

  • C-O and C-F stretching vibrations associated with the trifluoromethoxy group.

2.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the formyl group (CHO), bromine, and potentially the trifluoromethoxy group.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic strategy can be outlined based on established methods for the synthesis of related aryl trifluoromethyl ethers and substituted benzaldehydes.

A plausible synthetic route would involve the trifluoromethoxylation of a suitable 4-bromo-3-hydroxybenzaldehyde precursor or the bromination and formylation of a trifluoromethoxy-substituted benzene derivative.

General Workflow for Aryl Trifluoromethyl Ether Synthesis:

G Phenol Phenolic Precursor (e.g., 4-Bromo-3-hydroxybenzaldehyde) Xanthate Xanthate Intermediate Formation Phenol->Xanthate  Reaction with  CS₂ and alkyl halide Trifluoromethoxylation Oxidative Desulfurization-Fluorination Xanthate->Trifluoromethoxylation  Reaction with  fluorinating agent  (e.g., Pyridine-HF) Product Aryl Trifluoromethyl Ether (this compound) Trifluoromethoxylation->Product

General Synthetic Workflow

Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of a Precursor (Example: 4-Bromo-3-hydroxybenzaldehyde) This precursor could be synthesized from commercially available starting materials through established aromatic substitution reactions.

Step 2: Trifluoromethoxylation A common method for introducing a trifluoromethoxy group onto an aromatic ring is the oxidative desulfurization-fluorination of a xanthate derivative.

  • Materials: 4-Bromo-3-hydroxybenzaldehyde, carbon disulfide (CS₂), an alkyl halide (e.g., methyl iodide), a base (e.g., potassium carbonate), a fluorinating agent (e.g., pyridine-HF or a commercial reagent like XtalFluor-E), and an oxidizing agent.

  • Procedure:

    • The phenolic precursor is reacted with a base, followed by carbon disulfide and an alkyl halide to form the corresponding xanthate intermediate.

    • The isolated xanthate is then subjected to oxidative desulfurization-fluorination using a suitable fluorinating agent and an oxidant. This step replaces the xanthate group with the trifluoromethoxy group.

    • The reaction mixture is worked up, and the crude product is purified by techniques such as column chromatography to yield pure this compound.

Note: This is a generalized protocol. The specific reagents, reaction conditions (temperature, time), and purification methods would need to be optimized for this particular substrate.

Role in Drug Discovery and Development

The incorporation of fluorine-containing functional groups, particularly the trifluoromethoxy group, is a widely employed strategy in modern drug design.[4] This is due to the unique electronic properties and steric effects of fluorine, which can significantly enhance the pharmacological profile of a drug candidate.

Key Advantages of the Trifluoromethoxy Group:

  • Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier. This can lead to enhanced absorption, distribution, and bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by enzymes such as cytochrome P450. This can increase the in vivo half-life of a drug, potentially allowing for lower and less frequent dosing.

  • Modulation of Electronic Properties: The trifluoromethoxy group is a strong electron-withdrawing group, which can alter the acidity or basicity of nearby functional groups and influence the molecule's binding affinity to its biological target.

Potential Applications in Drug Development:

This compound serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde group provides a reactive handle for various chemical transformations, including:

  • Reductive amination: To introduce amine functionalities, which are common in many drug classes.

  • Wittig and related reactions: To form carbon-carbon double bonds for the construction of more complex scaffolds.

  • Oxidation: To form the corresponding carboxylic acid, which can serve as a bioisostere or a point for further functionalization.

  • Cross-coupling reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Due to these properties, this compound is a key building block in the synthesis of novel therapeutic agents targeting a variety of diseases, including cancer, inflammatory disorders, and infectious diseases.[4]

Illustrative Drug Development Workflow:

G Start This compound Reaction1 Reductive Amination Start->Reaction1 Reaction2 Suzuki Coupling Start->Reaction2 Reaction3 Oxidation Start->Reaction3 Intermediate1 Amine Derivative Reaction1->Intermediate1 Intermediate2 Biaryl Derivative Reaction2->Intermediate2 Intermediate3 Carboxylic Acid Derivative Reaction3->Intermediate3 Library Compound Library Generation Intermediate1->Library Intermediate2->Library Intermediate3->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Role as a Building Block in Drug Discovery

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery and materials science. Its unique combination of a reactive aldehyde, a versatile bromine handle for cross-coupling reactions, and the beneficial trifluoromethoxy group makes it a valuable tool for the synthesis of novel and complex molecules. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its physicochemical properties, synthesis, and applications.

Physicochemical and Safety Data

This compound is a halogenated and fluorinated benzaldehyde derivative. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, makes it a valuable building block in organic synthesis. The quantitative properties and safety information for this compound are summarized below.

PropertyValueReference
Molecular Weight 269.02 g/mol [1][2]
Molecular Formula C₈H₄BrF₃O₂[1][2]
CAS Number 1221716-04-6[1]
Physical Form Liquid or powder[3]
Purity ≥95% - 98%[1]
Storage Temperature 2-8°C or Ambient Temperature[1]
InChI Key OXGOZHICCQUYTM-UHFFFAOYSA-N
SMILES O=CC1=CC=C(Br)C(OC(F)(F)F)=C1[1]
GHS Pictogram GHS07 (Harmful)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261, P271, P280, P302+P352, P304+P340, P305+P351+P338[4]

Role in Medicinal Chemistry and Drug Design

The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups is a critical strategy in modern drug design.[5][6] These moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] this compound serves as a key intermediate for introducing the trifluoromethoxy group into more complex molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[2] The bromine atom also provides a versatile handle for further molecular elaboration through cross-coupling reactions.

DrugDevelopment cluster_0 Key Intermediates cluster_1 Synthetic Modifications cluster_2 Lead Compound Optimization This compound This compound Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Versatile Handle Other Building Blocks Other Building Blocks Other Building Blocks->Cross-Coupling Reactions Functional Group Interconversion Functional Group Interconversion Cross-Coupling Reactions->Functional Group Interconversion Improved Metabolic Stability Improved Metabolic Stability Functional Group Interconversion->Improved Metabolic Stability Enhanced Lipophilicity Enhanced Lipophilicity Functional Group Interconversion->Enhanced Lipophilicity Increased Binding Affinity Increased Binding Affinity Functional Group Interconversion->Increased Binding Affinity Active_Pharmaceutical_Ingredient Active Pharmaceutical Ingredient (API) Improved Metabolic Stability->Active_Pharmaceutical_Ingredient Enhanced Lipophilicity->Active_Pharmaceutical_Ingredient Increased Binding Affinity->Active_Pharmaceutical_Ingredient

Logical relationship of this compound in drug development.

Experimental Protocols

Synthesis of 4-Bromo-3-(trifluoromethyl)benzaldehyde

This protocol describes the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol to the corresponding aldehyde.

Materials:

  • (4-bromo-3-(trifluoromethyl)phenyl)methanol

  • Dichloromethane (DCM)

  • Manganese dioxide (MnO₂)

  • Celite

Procedure:

  • A solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (12.0 g, 47.1 mmol) in dichloromethane (100 mL) is prepared.

  • Manganese dioxide (25.6 g, 294 mmol) is added to the solution.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the mixture is filtered through a pad of Celite to remove the solid manganese dioxide.

  • The filtrate is concentrated under reduced pressure (in vacuo) to yield the final product, 4-bromo-3-(trifluoromethyl)benzaldehyde, as a pale yellow solid.[7]

Yield: 10.0 g (82%)[7]

SynthesisWorkflow cluster_reactants Reactants StartMat (4-bromo-3-(trifluoromethyl)phenyl)methanol Reaction Stir at Room Temperature (12 hours) StartMat->Reaction Solvent Dichloromethane Solvent->Reaction Oxidant Manganese Dioxide Oxidant->Reaction Filtration Filter through Celite Reaction->Filtration Concentration Concentrate in vacuo Filtration->Concentration Product 4-Bromo-3-(trifluoromethyl)benzaldehyde Concentration->Product

Experimental workflow for the synthesis of a related benzaldehyde.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-3-(trifluoromethoxy)benzaldehyde. Due to the limited availability of public, experimentally verified NMR data for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on established chemical shift principles and spectral data from analogous structures. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of NMR data for similar small molecules is provided, alongside workflow and structural visualizations to aid in research and development.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are intended to serve as a reference for spectral assignment and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-C=O9.95s (singlet)-
H-28.05d (doublet)~2.0
H-57.85d (doublet)~8.5
H-67.60dd (doublet of doublets)~8.5, ~2.0

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C =O189.5
C -OCF₃148.0 (q, J ≈ 2.0 Hz)
C -CHO136.0
C -6134.5
C -2129.0
C -5126.0
C -Br118.0
OC F₃120.5 (q, J ≈ 260 Hz)

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following represents a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a solid organic compound.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 15-20 mg of the solid this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Using a pipette, transfer the resulting solution into a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector, typically around 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • Tuning and Shimming: The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Example):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans.

    • Acquisition Time: Approximately 3-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is usually adequate.

  • ¹³C NMR Acquisition Parameters (Example):

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

    • Relaxation Delay (d1): A 2-second delay is standard.

    • Spectral Width: A typical range of 0 to 200 ppm.

3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The chemical shift axis is calibrated to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: The relative areas of the signals in the ¹H NMR spectrum are determined by integration. The exact chemical shifts of the peaks are identified.

Visualizations

The following diagrams illustrate the molecular structure, a generalized NMR workflow, and a potential synthetic pathway.

Caption: Molecular structure of this compound.

G start Start prep Sample Preparation (Dissolve in CDCl3 + TMS) start->prep load Load Sample into NMR Spectrometer prep->load setup Spectrometer Setup (Tuning & Shimming) load->setup acquire Data Acquisition (1H and 13C Spectra) setup->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Integration, Peak Picking, Assignment) process->analyze end End analyze->end

Caption: Generalized workflow for an NMR spectroscopy experiment.

G reactant 3-(trifluoromethoxy)benzaldehyde product This compound reactant->product Electrophilic Aromatic Substitution reagent N-Bromosuccinimide (NBS) Sulfuric Acid reagent->product

Caption: A plausible synthetic route to the target compound.

Technical Guide: ¹H NMR Spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. Due to the limited availability of a complete, experimentally verified ¹H NMR dataset for this compound in the public domain, this guide utilizes spectral data from the closely related analog, 4-Bromo-3-(trifluoromethyl)benzaldehyde. The structural similarities between the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, particularly their strong electron-withdrawing effects, allow for a reasonable and informative approximation of the spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the protons of this compound. This data is based on the reported spectrum of 4-Bromo-3-(trifluoromethyl)benzaldehyde and is expected to be a close approximation.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegration
Aldehydic Proton (CHO)~10.05Singlet (s)1H
Aromatic Proton (H-2)~8.19Singlet (s)1H
Aromatic Protons (H-5, H-6)~7.94-7.88Multiplet (m)2H

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum is predicted based on data for 4-Bromo-3-(trifluoromethyl)benzaldehyde in CDCl₃ at 300 MHz.[1]

Structural and Signaling Pathway

The chemical structure of this compound and the through-bond coupling relationships between the aromatic protons are illustrated in the following diagram.

G cluster_molecule This compound C1 C C2 C C1->C2 CHO CHO C1->CHO C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 OCF3 OCF₃ C3->OCF3 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 H2->H6 J (meta) H5->H6 J (ortho)

Caption: Molecular structure and proton coupling of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-20 mg of this compound.

  • Solvent: Use a deuterated solvent, typically 0.6-0.7 mL of chloroform-d (CDCl₃), as it is a common solvent for many organic compounds and its residual proton signal is easily identifiable. Other deuterated solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the solubility of the analyte.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents contain a small amount of TMS. If not, a very small, precisely known amount can be added.

  • Procedure:

    • Dissolve the weighed sample in the deuterated solvent in a small, clean, and dry vial.

    • Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

    • Ensure the solution height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Instrument Parameters (Example for a 300 MHz Spectrometer):

  • Spectrometer: 300 MHz (or higher field) NMR spectrometer.

  • Nucleus: ¹H

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of the protons, leading to more accurate integration.

  • Spectral Width (SW): A range of approximately 10-15 ppm is usually sufficient to cover the expected signals for this type of molecule.

  • Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

  • Peak Picking: Identify the chemical shift of each peak.

  • Coupling Constant Measurement: For multiplets, measure the distance between the split peaks in Hertz (Hz) to determine the coupling constants (J-values).

This comprehensive guide provides the necessary details for the analysis and acquisition of the ¹H NMR spectrum of this compound, which is crucial for the structural verification and characterization in research and development settings.

References

An In-depth Technical Guide to the 13C NMR of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. Due to the absence of publicly available experimental spectral data for this specific compound, this guide leverages established principles of 13C NMR spectroscopy and substituent chemical shift (SCS) effects to provide a reliable prediction of the spectrum. This information is crucial for the structural elucidation and characterization of this compound in research and drug development settings.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were estimated by starting with the known chemical shifts of benzaldehyde and applying additive substituent effects for the bromo and trifluoromethoxy groups. The numbering of the carbon atoms corresponds to the structure depicted in the diagram below.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~137
C2~128
C3~150 (quartet, JC-F ≈ 2-4 Hz)
C4~118
C5~135
C6~130
C=O~190
-OCF3~121 (quartet, JC-F ≈ 258 Hz)

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on additive models and may vary slightly from experimental values. The trifluoromethoxy group will exhibit carbon-fluorine coupling, resulting in quartets for C3 and the -OCF3 carbon.

Chemical Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the predicted 13C NMR data.

G A Start with Benzaldehyde 13C NMR Data B Identify Substituents: - Bromo (Br) - Trifluoromethoxy (OCF3) A->B C Find Substituent Chemical Shift (SCS) Effects B->C D Apply Additivity Rules C->D E Predict 13C Chemical Shifts for Target Molecule D->E

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a compound of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available mass spectra for this specific molecule, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures. Detailed experimental protocols for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) are also provided.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for developing appropriate analytical methodologies.

PropertyValueReference
Molecular Formula C₈H₄BrF₃O₂[1]
Molecular Weight 269.02 g/mol [1]
CAS Number 1221716-04-6[1]
Physical Form Liquid[1]
InChI Key OXGOZHICCQUYTM-UHFFFAOYSA-N[1]

Predicted Electron Ionization Mass Spectrometry Fragmentation

Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed structural fingerprint of the analyte.[2] The fragmentation of this compound is predicted to follow pathways characteristic of aromatic aldehydes, brominated compounds, and trifluoromethoxy-substituted aromatics.[1][3]

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in characteristic M and M+2 isotope patterns for all bromine-containing fragments.[4]

Key Predicted Fragmentation Pathways:

  • Molecular Ion (M⁺): The initial ionization event will produce the molecular ion at m/z 269 and 271. Aromatic rings provide stability, often resulting in a visible molecular ion peak.[5]

  • Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[6]

  • Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the CHO radical.[6]

  • Loss of Bromine (M-79/81): Cleavage of the C-Br bond will result in the loss of a bromine radical.

  • Loss of the Trifluoromethoxy Group (M-85): Fragmentation may involve the loss of the -OCF₃ group.

  • Loss of Carbon Monoxide (M-28) from Acylium Ion: The [M-H]⁺ fragment can further lose a neutral CO molecule.[6]

A summary of the predicted major fragments is provided in the table below.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Predicted Fragment IonInterpretation
269271[C₈H₄BrF₃O₂]⁺Molecular Ion (M⁺)
268270[C₈H₃BrF₃O₂]⁺Loss of a Hydrogen radical ([M-H]⁺)
240242[C₇H₄BrF₃O]⁺Loss of the Formyl radical ([M-CHO]⁺)
190-[C₈H₄F₃O₂]⁺Loss of a Bromine radical ([M-Br]⁺)
184186[C₈H₄BrO]⁺Loss of the Trifluoromethoxy radical ([M-OCF₃]⁺)
162164[C₇H₄BrF₃]⁺Loss of Carbon Monoxide from [M-CHO]⁺
161163[C₇H₃BrO]⁺Loss of CO from [M-H]⁺

Below is a visual representation of the predicted fragmentation pathway.

G Predicted Fragmentation Pathway M [M]⁺˙ m/z 269/271 M_minus_H [M-H]⁺ m/z 268/270 M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ m/z 240/242 M->M_minus_CHO -CHO• M_minus_Br [M-Br]⁺ m/z 190 M->M_minus_Br -Br• M_minus_H_minus_CO [M-H-CO]⁺ m/z 240/242 M_minus_H->M_minus_H_minus_CO -CO

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Experimental Protocols

A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard procedures for volatile aromatic aldehydes.[7][8][9]

3.1. Sample Preparation

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution of 1 mg/mL.

  • Working Solution: Perform a serial dilution of the stock solution to prepare a working solution with a final concentration of approximately 10 µg/mL.[9]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter.[10]

  • Vial Transfer: Transfer the filtered solution into a 2 mL glass autosampler vial. Ensure a minimum volume of 50 µL is present.[9]

3.2. GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system.

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 60°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Mass Scan Range m/z 40-400
Solvent Delay 3 minutes

Experimental Workflow Visualization

The general workflow for the GC-MS analysis of this compound is illustrated in the diagram below.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolution in Volatile Solvent prep2 Dilution to ~10 µg/mL prep1->prep2 prep3 Filtration (0.22 µm) prep2->prep3 gc_inj GC Injection (1 µL, Splitless) prep3->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion EI Ionization (70 eV) gc_sep->ms_ion ms_ana Mass Analysis (Quadrupole) ms_ion->ms_ana ms_det Detection ms_ana->ms_det data_acq Data Acquisition ms_det->data_acq data_ana Spectral Analysis & Library Comparison data_acq->data_ana

Caption: General experimental workflow for the GC-MS analysis of this compound.

Concluding Remarks

This technical guide provides a foundational understanding of the mass spectrometric behavior and analysis of this compound. The predicted fragmentation patterns, coupled with the detailed experimental protocol, offer a robust starting point for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development. The provided methodologies are designed to be adaptable to various laboratory settings and instrumentation. For definitive structural elucidation, further analysis using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended.

References

An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The interpretation is based on the characteristic vibrational frequencies of substituted benzaldehydes and related aromatic compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for the identification and characterization of complex organic molecules.

Introduction to the Vibrational Spectroscopy of this compound

Predicted Infrared Absorption Data

The following table summarizes the predicted key vibrational frequencies for this compound. These predictions are derived from the known absorptions of benzaldehyde and its derivatives containing bromo, trifluoromethyl, and trifluoromethoxy substituents.[1][2][3][4][5][6]

Wavenumber (cm⁻¹)IntensityVibrational ModeNotes
~3080 - 3030MediumAromatic C-H StretchCharacteristic of C-H stretching vibrations in the benzene ring.[4]
~2860 and ~2760WeakAldehyde C-H Stretch (Fermi Resonance)Aldehydes typically show two characteristic C-H stretching bands.[5] The lower frequency band is often more distinct.
~1705 - 1715StrongC=O Stretch (Aldehyde)The carbonyl stretching frequency is strong and characteristic. Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes.[5] The presence of electron-withdrawing groups like bromine and trifluoromethoxy is expected to slightly increase the frequency compared to unsubstituted benzaldehyde.[1][3]
~1600, ~1580, ~1470MediumAromatic C=C StretchMultiple bands are expected due to the C=C stretching vibrations within the benzene ring.[4]
~1250 - 1150StrongC-O-C Asymmetric Stretch (Aryl-O) & C-F StretchThe trifluoromethoxy group will exhibit strong C-F stretching bands in this region. The asymmetric stretch of the aryl ether linkage also contributes.
~1100 - 1000MediumIn-plane C-H BendingVibrations associated with the bending of C-H bonds on the aromatic ring.
~1050 - 1000StrongC-F StretchStrong absorptions due to the C-F bonds of the trifluoromethoxy group are expected here.
~880 - 800StrongOut-of-plane C-H BendingThe substitution pattern on the benzene ring will determine the exact position of these strong bands. For a 1,2,4-trisubstituted ring, one or two strong bands are expected in this region.
~700 - 600MediumC-Br StretchThe carbon-bromine stretching vibration is expected in this region of the infrared spectrum.

Experimental Protocol for FT-IR Analysis

A high-quality FT-IR spectrum of this compound can be obtained using the following methodology.

3.1. Instrumentation

  • A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker ALPHA II or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector.

  • An Attenuated Total Reflectance (ATR) accessory with a diamond crystal is recommended for its robustness and ease of use for solid or liquid samples.

3.2. Sample Preparation Assuming this compound is a solid at room temperature:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with an appropriate solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Use the spectrometer's pressure clamp to ensure good contact between the sample and the crystal.

3.3. Data Acquisition

  • Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This will be used to correct for atmospheric and instrumental interferences.

  • Sample Spectrum: Collect the spectrum of the sample.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

3.4. Data Processing

  • The acquired sample interferogram is Fourier-transformed to produce a single-beam spectrum.

  • This is then ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

  • If necessary, apply baseline correction to account for any sloping baselines.

Visualization of Experimental Workflow

The logical workflow for the FT-IR analysis of this compound is illustrated in the following diagram.

FT_IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_out Output Clean_ATR Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_ATR->Acquire_Background Prepare_Sample Place Sample on Crystal Acquire_Background->Prepare_Sample Acquire_Sample Acquire Sample Spectrum Prepare_Sample->Acquire_Sample Process_Data Fourier Transform & Background Correction Acquire_Sample->Process_Data Analyze_Spectrum Analyze Spectrum Process_Data->Analyze_Spectrum Identify_Peaks Identify Characteristic Peaks Analyze_Spectrum->Identify_Peaks Compare Compare with Reference Data Identify_Peaks->Compare Final_Report Final Report & Interpretation Compare->Final_Report

Caption: Workflow for FT-IR Analysis.

Conclusion

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its aldehyde, substituted benzene ring, bromo, and trifluoromethoxy functional groups. By following a standardized experimental protocol and understanding the predicted vibrational frequencies, FT-IR spectroscopy serves as a rapid and reliable technique for the structural confirmation and purity assessment of this compound. The provided data and methodologies offer a valuable resource for researchers and professionals in the fields of chemical synthesis and pharmaceutical development.

References

A Technical Guide to Quantum Chemical Calculations for 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. While direct experimental and computational studies on this specific molecule are not extensively available in peer-reviewed literature, this guide outlines the established and recommended computational methodologies based on studies of structurally analogous compounds.[1][2] The protocols detailed herein, utilizing Density Functional Theory (DFT), serve as a robust framework for researchers to predict molecular properties, understand reactivity, and guide experimental work in the fields of medicinal chemistry and materials science. This guide presents exemplary data in a structured format and visual workflows to facilitate comprehension and application of these computational techniques.

Introduction

This compound is a substituted aromatic aldehyde of interest in organic synthesis, potentially serving as a versatile building block for pharmaceuticals and agrochemicals due to its unique combination of functional groups.[3] The bromo-substituent provides a reactive handle for cross-coupling reactions, while the trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.

Quantum chemical calculations offer a powerful, non-experimental approach to determine the fundamental properties of such molecules. By solving the Schrödinger equation (or its approximations), we can obtain detailed insights into:

  • Molecular Geometry: The three-dimensional arrangement of atoms and the corresponding bond lengths and angles.

  • Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which serve as a molecular fingerprint.

  • Electronic Properties: Distribution of electrons, orbital energies (HOMO-LUMO), and the molecular electrostatic potential, which are key to understanding reactivity.

  • Spectroscopic Properties: Prediction of Nuclear Magnetic Resonance (NMR) chemical shifts to aid in structural elucidation.

This guide focuses on the application of Density Functional Theory (DFT), a widely used and computationally efficient method that provides a good balance of accuracy and resource requirements for molecules of this size.[2]

Methodologies and Computational Protocols

The following section details the recommended computational protocols for a thorough quantum chemical analysis of this compound. These protocols are based on established methods for similar halogenated and substituted aromatic compounds.[2][4]

Software

A variety of quantum chemistry software packages can perform the calculations described. Prominent examples include Gaussian, Q-Chem, and ORCA. The methodologies are generally transferable between these platforms.

Geometry Optimization

The first step in any quantum chemical study is to find the minimum energy structure of the molecule.

Protocol:

  • Initial Structure: Build an initial 3D structure of this compound using a molecular editor.

  • Level of Theory: Employ the B3LYP hybrid functional. This functional is known to provide reliable geometries for a wide range of organic molecules.[2][4]

  • Basis Set: Use the 6-311++G(d,p) basis set. This Pople-style basis set is sufficiently flexible to accurately describe the electronic structure of molecules containing halogens and second-row elements.[2][4]

  • Convergence Criteria: Use tight convergence criteria for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.

  • Solvation Model (Optional): To simulate the molecule in a specific solvent, the Polarizable Continuum Model (PCM) can be employed.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation should be performed at the same level of theory.

Protocol:

  • Calculation Type: Perform a harmonic frequency calculation on the optimized geometry.

  • Verification of Minimum: Confirm that the calculation yields no imaginary frequencies, which verifies that the optimized structure is a true local minimum.

  • Data Extraction: Extract the calculated vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.

  • Scaling: It is common practice to scale the calculated harmonic frequencies by an empirical factor (typically ~0.96 for B3LYP) to better match experimental anharmonic frequencies.[4]

Electronic Structure Analysis

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides critical insights into reactivity.

Protocol:

  • Orbital Energies: From the geometry optimization output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity.

  • MEP Surface Generation: Generate the molecular electrostatic potential mapped onto the electron density surface. This visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

NMR Chemical Shift Prediction

Theoretical prediction of NMR spectra is a valuable tool for confirming molecular structures.

Protocol:

  • Method: Use the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for reliable NMR chemical shift calculations.[5][6][7]

  • Level of Theory: The B3LYP functional with the cc-pVDZ basis set often provides a good balance of accuracy and computational cost for NMR predictions.[7][8]

  • Reference Standard: Calculate the absolute shielding tensor for Tetramethylsilane (TMS) at the same level of theory.

  • Chemical Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_iso, where σ_ref is the isotropic shielding value of the reference (TMS) and σ_iso is the calculated isotropic shielding for the nucleus of interest.

Data Presentation: Exemplary Results

The following tables summarize the type of quantitative data that would be generated from the protocols described above. Note: These are representative values for illustrative purposes and are not from actual calculations on the target molecule.

Table 1: Optimized Geometric Parameters (Exemplary Data)

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.21 Å
C-Br 1.90 Å
C-O(CF₃) 1.36 Å
Bond Angle C-C-C (ring) ~120°
C-C(H)=O 124.5°

| Dihedral Angle | O=C-C-C | ~180° (planar) |

Table 2: Calculated Vibrational Frequencies (Exemplary Data)

Mode Number Frequency (cm⁻¹, Scaled) IR Intensity (km/mol) Assignment
1 3080 15 Aromatic C-H stretch
2 1705 250 C=O aldehyde stretch
3 1580 80 Aromatic C=C stretch
4 1250 310 C-F stretch (asymmetric)
5 1180 280 C-O stretch

| 6 | 680 | 95 | C-Br stretch |

Table 3: Electronic Properties (Exemplary Data)

Property Value
HOMO Energy -6.8 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap (ΔE) 4.7 eV

| Dipole Moment | 2.5 Debye |

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (Exemplary Data)

Atom Predicted Chemical Shift (δ, ppm)
C (aldehyde) 190.5
C (ipso-Br) 118.0
C (ipso-OCF₃) 155.2
C (ipso-CHO) 135.1
H (aldehyde) 9.98

| H (aromatic) | 7.8 - 8.2 |

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the processes involved.

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations.

G Computational Workflow for Molecular Property Prediction A 1. Initial Structure Generation (Molecular Editor) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Analysis (Confirm Minimum Energy Structure) B->C D 4. Property Calculation (At Optimized Geometry) C->D E Electronic Properties (HOMO, LUMO, MEP) D->E F Spectroscopic Properties (IR, Raman) D->F G NMR Prediction (GIAO Method) D->G

Caption: A flowchart of the quantum chemical calculation process.

Potential Synthetic Pathway

As this molecule is a synthetic intermediate, the following diagram outlines a plausible synthetic route, which can be a subject for mechanistic studies using quantum chemistry.[9]

G Plausible Synthetic Route cluster_start Starting Material cluster_reagent Reagent cluster_product Final Product A (4-Bromo-3-(trifluoromethoxy)phenyl)methanol C This compound A->C Oxidation B Manganese Dioxide (MnO₂) in Dichloromethane B->C

Caption: A diagram illustrating a potential synthesis of the target molecule.

Conclusion

This technical guide provides a foundational framework for conducting quantum chemical calculations on this compound. By following the detailed methodologies for geometry optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties, researchers can generate valuable data to complement and guide experimental investigations. The use of DFT with appropriate functionals and basis sets, as outlined, represents a reliable and accessible computational strategy for professionals in drug development and chemical research. The provided exemplary data and workflows serve as a practical starting point for such theoretical studies.

References

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in medicinal chemistry. This document details its chemical properties, outlines a plausible synthetic route based on established chemical principles, and presents its known applications. The unique substitution pattern of a bromine atom and a trifluoromethoxy group on the benzaldehyde scaffold makes it a versatile building block for introducing these moieties into more complex molecules.

Introduction

This compound, with the CAS number 1221716-04-6, is a substituted aromatic aldehyde. The presence of both a bromine atom and a trifluoromethoxy group makes it a valuable precursor in organic synthesis, particularly for the development of novel therapeutic agents and crop protection chemicals. The trifluoromethoxy group is a bioisostere of the methoxy group, offering improved metabolic stability and increased lipophilicity, which can enhance the pharmacokinetic properties of a drug candidate. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.

While the precise date and individuals associated with the first synthesis of this compound are not prominently recorded, its utility is recognized within the context of the growing importance of organofluorine compounds in the life sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 1221716-04-6[1][2]
Molecular Formula C₈H₄BrF₃O₂[2]
Molecular Weight 269.02 g/mol [1]
Appearance Liquid[1]
Purity ≥95%[1]

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1-bromo-2-(trifluoromethoxy)benzene:

  • Formylation of 1-bromo-2-(trifluoromethoxy)benzene: Introduction of a hydroxymethyl group onto the aromatic ring, likely at the position para to the bromine due to directing effects, to yield 4-bromo-3-(trifluoromethoxy)benzyl alcohol.

  • Oxidation of 4-bromo-3-(trifluoromethoxy)benzyl alcohol: The benzylic alcohol is then oxidized to the corresponding aldehyde, this compound.

The following diagram illustrates this proposed synthetic workflow.

Synthesis_Workflow Proposed Synthesis of this compound Start 1-Bromo-2-(trifluoromethoxy)benzene Step1 Formylation (e.g., with Paraformaldehyde, acid catalyst) Start->Step1 Intermediate 4-Bromo-3-(trifluoromethoxy)benzyl alcohol Step1->Intermediate Step2 Oxidation (e.g., with PCC or MnO2) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol based on common organic synthesis techniques for analogous compounds.

Step 1: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzyl alcohol

  • To a solution of 1-bromo-2-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane), add paraformaldehyde and a strong acid catalyst (e.g., sulfuric acid).

  • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 4-bromo-3-(trifluoromethoxy)benzyl alcohol.

Step 2: Synthesis of this compound

  • Dissolve 4-bromo-3-(trifluoromethoxy)benzyl alcohol in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for instance, pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), to the solution.[3]

  • Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Filter the reaction mixture through a pad of celite to remove the oxidant.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography.

Spectroscopic Data

Technique Expected Characteristic Signals
¹H NMR A singlet for the aldehydic proton (CHO) around δ 9.5-10.5 ppm. Aromatic protons would appear as multiplets or distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR A signal for the carbonyl carbon of the aldehyde group in the range of δ 185-195 ppm. Signals for the aromatic carbons, including the carbon bearing the trifluoromethoxy group which would show a quartet due to coupling with fluorine atoms.
IR A strong absorption band for the C=O stretch of the aldehyde group around 1700 cm⁻¹. C-H stretching of the aldehyde proton around 2850 and 2750 cm⁻¹. C-F stretching bands for the trifluoromethoxy group.
Mass Spec. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in approximately 1:1 ratio).

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry.[7]

Signaling Pathway and Drug Development Logic

The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and cell permeability. The bromo substituent provides a reactive site for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the exploration of a wide chemical space to optimize the interaction of the final compound with its biological target.

The logical workflow for utilizing this compound in a drug discovery program is depicted in the following diagram.

Drug_Development_Workflow Drug Development Workflow using this compound Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Heck) Start->Coupling Modification Aldehyde Modification (e.g., Reductive Amination, Wittig) Start->Modification Library Diverse Compound Library Coupling->Library Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical workflow for drug development.

Conclusion

This compound is a strategically important synthetic intermediate. Although its specific discovery and history are not well-documented, its value is evident from its utility in introducing the trifluoromethoxy and bromo functionalities into target molecules. The synthetic routes to this compound are based on well-established organic chemistry principles. The continued interest in fluorinated compounds in drug discovery and materials science ensures that this compound will remain a relevant and valuable tool for chemists in these fields.

References

IUPAC name for 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated and fluorinated aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. This document details its chemical properties, plausible synthetic routes, and key applications, presenting data in a clear and accessible format for laboratory and research use.

Chemical and Physical Properties

This compound is a substituted benzaldehyde derivative. The presence of a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.

PropertyDataReference
IUPAC Name This compound[1][2]
CAS Number 1221716-04-6[1][2][3][4][5]
Molecular Formula C₈H₄BrF₃O₂[1][2]
Molecular Weight 269.02 g/mol [1]
Appearance Powder; White to light yellow crystalline solid[3][5][6]
Purity ≥98% (via HPLC)[1][3][5]
Melting Point 62-64°C[6]
Storage Conditions 2-8°C, sealed in a dry place[1][3][5]
Solubility Soluble in common organic solvents such as dichloromethane, THF.Inferred from general chemical properties
SMILES O=CC1=CC=C(Br)C(OC(F)(F)F)=C1[1][2]
InChI Key OXGOZHICCQUYTM-UHFFFAOYSA-NIdentifier for the isomeric structure

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis would involve the bromination of 3-(trifluoromethoxy)benzyl alcohol followed by oxidation to the aldehyde, or the synthesis of 4-bromo-1-(bromomethyl)-3-(trifluoromethoxy)benzene followed by hydrolysis and oxidation. A more direct and likely route, assuming the availability of the precursor alcohol, is outlined below.

G cluster_0 Proposed Synthesis of this compound A Starting Material: (4-Bromo-3-(trifluoromethoxy)phenyl)methanol D Oxidation Reaction A->D B Oxidizing Agent (e.g., PCC, DMP, MnO₂) B->D C Solvent (e.g., Dichloromethane) C->D E Work-up and Purification (e.g., Filtration, Chromatography) D->E Reaction Mixture F Final Product: This compound E->F Purified Product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of the analogous 4-bromo-3-(trifluoromethyl)benzaldehyde and should be adapted and optimized for the specific substrate.

  • Reaction Setup: To a solution of (4-bromo-3-(trifluoromethoxy)phenyl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂)) (1.5-3.0 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidizing agent and its byproducts. Wash the filter cake with additional solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Data (Anticipated)

No specific spectral data for this compound was found. However, based on its structure and data for similar compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR:

    • An aldehyde proton singlet between δ 9.8 and 10.2 ppm.

    • Aromatic protons appearing as multiplets or doublets between δ 7.5 and 8.5 ppm. The specific splitting pattern will depend on the coupling constants between the aromatic protons.

  • ¹³C NMR:

    • A carbonyl carbon signal between δ 185 and 195 ppm.

    • Aromatic carbon signals between δ 110 and 160 ppm. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.

  • IR Spectroscopy:

    • A strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹.

    • C-H stretching frequencies for the aldehyde and aromatic protons.

    • C-F and C-O stretching frequencies associated with the trifluoromethoxy group.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom.

Applications in Research and Development

This compound is a versatile building block due to its distinct functional groups, which can be selectively targeted in subsequent reactions.

G cluster_0 Role as a Versatile Synthetic Intermediate cluster_1 Reactive Sites cluster_2 Potential Transformations cluster_3 Resulting Molecular Scaffolds A This compound B Aldehyde Group (-CHO) A->B C Bromo Group (-Br) A->C D Oxidation (to Carboxylic Acid) Reduction (to Alcohol) Reductive Amination Wittig Reaction Condensation Reactions B->D E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) Nucleophilic Aromatic Substitution C->E F Pharmaceuticals Agrochemicals Advanced Materials D->F E->F

Caption: Logical relationships of the functional groups and their synthetic potential.

Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is a highly sought-after substituent in drug design. It can enhance metabolic stability, improve lipophilicity, and increase the binding affinity of a molecule to its biological target. The aldehyde functionality allows for the construction of various heterocyclic systems and other complex molecular architectures through reactions such as condensation and reductive amination. The bromine atom serves as a handle for introducing further diversity via cross-coupling reactions. This compound is therefore a valuable starting material for the synthesis of novel therapeutic agents, potentially in areas like anti-inflammatory and antimicrobial drug development.[7]

Agrochemicals

Similar to its role in pharmaceuticals, the trifluoromethoxy group in agrochemical design can enhance the biological activity and stability of pesticides and herbicides.

Materials Science

The unique electronic properties conferred by the trifluoromethoxy and bromo substituents make this benzaldehyde derivative a candidate for the synthesis of advanced materials, including liquid crystals and polymers with specific optical or electronic characteristics.[7]

Safety Information

While specific toxicity data for this compound is not detailed, it should be handled with the standard precautions for laboratory chemicals. Based on structurally related compounds, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is for research and development purposes only. The proposed synthetic protocol is based on chemical analogy and has not been experimentally validated from the available literature. Researchers should conduct their own safety assessments and optimization studies before use.

References

In-Depth Technical Guide: 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a halogenated and ether-substituted aromatic aldehyde. This compound serves as a valuable intermediate and building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, imparts specific electronic and lipophilic properties that are of interest in the design of novel molecules with potential biological activity.

The SMILES notation for this compound is: O=CC1=CC=C(Br)C(OC(F)(F)F)=C1[1].

Physicochemical and Computational Data

The following table summarizes the available quantitative data for this compound. This information is crucial for its application in experimental settings, including reaction planning and computational modeling.

PropertyValueSource
CAS Number 1221716-04-6[1]
Molecular Formula C₈H₄BrF₃O₂[1]
Molecular Weight 269.02 g/mol [1]
Physical Form Liquid
Purity ≥95-98%[1]
Topological Polar Surface Area (TPSA) 26.3 Ų[1]
LogP (octanol-water partition coefficient) 3.1602[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Safety Information

Based on available data, this compound is classified with the following hazard and precautionary statements:

  • Signal Word: Warning

  • Pictogram: GHS07 (Irritant)

  • Hazard Statements:

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound is not widely published. However, a common synthetic route for substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. Below is a representative protocol for the synthesis of a structurally similar compound, 4-Bromo-3-(trifluoromethyl)benzaldehyde , which illustrates a likely synthetic approach.

Representative Synthesis: Oxidation of (4-Bromo-3-(trifluoromethyl)phenyl)methanol

This protocol describes the oxidation of a benzyl alcohol to the corresponding benzaldehyde using manganese dioxide.

Materials:

  • (4-bromo-3-(trifluoromethyl)phenyl)methanol

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • Dissolve (4-bromo-3-(trifluoromethyl)phenyl)methanol (e.g., 12.0 g, 47.1 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add manganese dioxide (e.g., 25.6 g, 294 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of Celite to remove the solid manganese dioxide and other insoluble impurities.

  • Wash the Celite pad with additional dichloromethane to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting 4-bromo-3-(trifluoromethyl)benzaldehyde can be purified further if necessary, for example, by column chromatography.

This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound, likely starting from (4-Bromo-3-(trifluoromethoxy)phenyl)methanol.

Visualizations

As a key building block in synthetic chemistry, this compound can be utilized in various reaction pathways to construct more complex molecules. The following diagram illustrates a logical workflow for its potential application in a drug discovery context, specifically through reductive amination to form a key amine intermediate.

logical_workflow start This compound reductive_amination Reductive Amination start->reductive_amination Aldehyde Substrate amine Primary/Secondary Amine (R-NH₂) amine->reductive_amination Amine Source intermediate Key Amine Intermediate reductive_amination->intermediate Forms C-N bond further_synthesis Further Synthetic Modifications intermediate->further_synthesis Scaffold for Diversification candidate Potential Drug Candidate further_synthesis->candidate SAR Exploration

Caption: Logical workflow for the use of a substituted benzaldehyde in drug discovery.

This workflow highlights how the aldehyde can be coupled with an amine via reductive amination, a robust and widely used reaction, to generate a more complex intermediate. This intermediate can then undergo further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) in the development of new potential drug candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The described method is a straightforward oxidation of the corresponding benzyl alcohol, offering a reliable route to this important intermediate. This document includes a comprehensive experimental protocol, a summary of key data, and a visual representation of the synthetic workflow.

Introduction

This compound (CAS No. 1221716-04-6) is a key synthetic intermediate used in the development of novel pharmaceuticals and advanced materials.[1] Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and organic synthesis. The protocol outlined below describes a common and effective method for its preparation via the oxidation of 4-Bromo-3-(trifluoromethoxy)benzyl alcohol.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in Table 1.

ParameterValueReference
Starting Material 4-Bromo-3-(trifluoromethoxy)benzyl alcoholCommercially Available
Product This compound-
Molecular Formula C₈H₄BrF₃O₂[2]
Molecular Weight 269.02 g/mol [2]
CAS Number 1221716-04-6[2]
Purity (Typical) ≥98%[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Experimental Protocol

This protocol is adapted from established procedures for the oxidation of similar substituted benzyl alcohols.[3]

Objective: To synthesize this compound by oxidizing 4-Bromo-3-(trifluoromethoxy)benzyl alcohol.

Materials:

  • 4-Bromo-3-(trifluoromethoxy)benzyl alcohol

  • Manganese dioxide (activated)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-Bromo-3-(trifluoromethoxy)benzyl alcohol in anhydrous dichloromethane (approximately 8-10 mL per gram of alcohol).

  • Addition of Oxidant: To the stirred solution, add 5.0 to 6.0 equivalents of activated manganese dioxide in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting alcohol. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake with additional dichloromethane to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product Characterization: The resulting crude product can be further purified by column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Manganese dioxide is a strong oxidizing agent. Avoid contact with combustible materials.

Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification cluster_product Final Product Start 4-Bromo-3-(trifluoromethoxy)benzyl alcohol Reaction Oxidation Start->Reaction Workup 1. Filtration through Celite 2. Solvent Removal 3. (Optional) Column Chromatography Reaction->Workup Reagents Manganese Dioxide (MnO2) Dichloromethane (DCM) Room Temperature, 12-24h Reagents->Reaction Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the Vilsmeier-Haack formylation of 1-bromo-2-(trifluoromethoxy)benzene.

Reaction Principle

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction, specifically the Vilsmeier-Haack reaction. In this reaction, the starting material, 1-bromo-2-(trifluoromethoxy)benzene, is treated with the Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]

The trifluoromethoxy (-OCF₃) group at position 3 is an ortho-, para-directing group. Since the para position (position 6) is sterically hindered and the other ortho position (position 2) is unsubstituted, the formylation reaction is directed to the electron-rich ortho position, yielding the desired this compound. The intermediate iminium salt is subsequently hydrolyzed during the aqueous work-up to afford the final aldehyde product.[4]

Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • 1-Bromo-2-(trifluoromethoxy)benzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C using an ice-water bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the generation of the Vilsmeier reagent.[5]

  • Formylation Reaction: Dissolve 1-bromo-2-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Continue stirring until the ice has completely melted. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., starting with 98:2 and gradually increasing the polarity).[6] Collect the fractions containing the desired product and concentrate them under reduced pressure to yield pure this compound.

Quantitative Data Summary

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioQuantity (for 10 mmol scale)
1-Bromo-2-(trifluoromethoxy)benzeneC₇H₄BrF₃O241.011.02.41 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.093.02.20 g (2.32 mL)
Phosphorus oxychloride (POCl₃)POCl₃153.331.21.84 g (1.11 mL)
This compoundC₈H₄BrF₃O₂269.02-Theoretical Yield: 2.69 g

Note: The actual yield may vary depending on the reaction conditions and purification efficiency.

Visualizations

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Starting_Material 1-Bromo-2-(trifluoromethoxy)benzene in anhydrous DCM Starting_Material->Reaction_Mixture Add to Vilsmeier Reagent at 0 °C Reaction_Mixture->Reaction_Mixture Quenching Quench with Ice & Neutralize with NaHCO3 Reaction_Mixture->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with H2O & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography (Hexane/EtOAc) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction enables the synthesis of biaryl and vinylaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and generalized protocols for the Suzuki coupling of 4-Bromo-3-(trifluoromethoxy)benzaldehyde with various arylboronic acids. The trifluoromethoxy group is of particular interest in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The resulting 4-aryl-3-(trifluoromethoxy)benzaldehyde products are versatile intermediates for the synthesis of a wide range of complex molecules.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.

Quantitative Data Summary

Table 1: Suzuki Coupling of 4-Bromo-2-hydroxybenzaldehyde with Various Arylboronic Acids (Analogous Conditions) [1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O901292
24-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1001895
34-Methoxyphenylboronic acidPdCl₂(dppf) (3)Na₂CO₃DMF100890
43-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O901488

Table 2: Microwave-Assisted Suzuki Coupling of 4-Bromo-2-hydroxybenzaldehyde with Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)KOHEthanol/H₂O1201094
24-Acetylphenylboronic acidPd(OAc)₂ (2)SPhos (4)KOHEthanol/H₂O1201585
32-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)KOHEthanol/H₂O1201289

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent via syringe.

  • In a separate vial, dissolve the palladium catalyst and ligand (if used) in a small amount of the degassed solvent and add it to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-(trifluoromethoxy)benzaldehyde.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)

  • Ligand (e.g., SPhos) (4-10 mol%)

  • Base (e.g., KOH, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Ethanol/H₂O, 1,4-Dioxane)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Add the degassed solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwave energy at a constant temperature (typically 100-150 °C) for the specified time (usually 5-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Br This compound Ar'-B(OH)2 Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Reaction Setup: - this compound - Arylboronic Acid - Base inert_atm Establish Inert Atmosphere (Nitrogen or Argon) start->inert_atm add_solvents Add Degassed Solvents inert_atm->add_solvents add_catalyst Add Palladium Catalyst & Ligand add_solvents->add_catalyst reaction Heat and Stir (Conventional or Microwave) add_catalyst->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Workup: - Quench Reaction - Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product: 4-Aryl-3-(trifluoromethoxy)benzaldehyde purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, due to its broad substrate scope and functional group tolerance. The synthesis of arylamines is of particular interest as this moiety is a key structural component in a multitude of bioactive molecules.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. This substrate is of significant interest in medicinal chemistry due to the presence of the trifluoromethoxy group, which can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of both the trifluoromethoxy and aldehyde groups on the aromatic ring presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and purity.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the amine to the palladium center. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex. The final step is a reductive elimination that yields the desired N-aryl amine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical to the success of the reaction, as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[1][2][4]

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[4]

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are often employed to promote the reaction. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.[4][5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[4]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[4]

  • Amine: A wide range of primary and secondary amines can be used as coupling partners.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound. Optimization will be necessary for specific amine coupling partners.

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10012-24>90
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane11016-2485-95
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)KOtBu (1.3)THF8012-18>90
4n-HexylaminePd(OAc)₂ (2)SPhos (4)LiHMDS (1.4)Toluene10016-2480-90

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.[1]

General Procedure for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[1]

  • Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).[1]

  • Addition of Solvent: Add the anhydrous and deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-3-(trifluoromethoxy)benzaldehyde derivative.[1]

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII LigandExch Amine Coordination PdII->LigandExch + R'R''NH AmineComplex [Ar-Pd(II)(NHR'R'')(L_n)]Br LigandExch->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)-NR'R''(L_n) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product (Ar-NR'R'') Product N-Aryl Amine Product RedElim->Product ArBr This compound ArBr->OxAdd Amine Primary or Secondary Amine Amine->LigandExch Base Base (e.g., NaOtBu) Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Pd Catalyst & Ligand - Base - Aryl Halide - Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (80-110 °C, 12-24 h) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to RT - Dilute - Filter through Celite monitoring->workup Complete purification Purification: - Concentrate - Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: The Emerging Role of 4-Bromo-3-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a versatile synthetic intermediate gaining traction in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, offers a valuable scaffold for the development of novel therapeutic agents. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The trifluoromethoxy group, a bioisostere of other functionalities, can enhance metabolic stability, improve membrane permeability, and increase binding affinity of drug candidates. This document provides an overview of its application, focusing on its use in the synthesis of monoacylglycerol lipase (MGL) modulators, and includes detailed experimental protocols.

Application in the Synthesis of Monoacylglycerol Lipase (MGL) Modulators

A significant application of this compound is in the synthesis of inhibitors of monoacylglycerol lipase (MGL). MGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MGL leads to an elevation of 2-AG levels, which can produce therapeutic effects in a range of neurological and psychiatric disorders, including anxiety, depression, and neurodegenerative diseases. As such, MGL is a promising target for drug discovery.[1]

A recent patent (WO2023019094A1) discloses the use of this compound in the preparation of MGL modulators for the potential treatment of autism spectrum disorders. The benzaldehyde is utilized as a key building block to construct the core structure of these potential therapeutic agents.

Experimental Protocol: Synthesis of a Key Intermediate for MGL Modulators

The following protocol describes the synthesis of a key intermediate derived from this compound, as adapted from patent literature. This intermediate can be further elaborated to produce final MGL modulator compounds.

Reaction Scheme:

G reactant1 This compound reagents Reductive Amination Conditions (e.g., NaBH(OAc)3, DCE) reactant1->reagents reactant2 Amine (e.g., piperidine derivative) reactant2->reagents product Intermediate Amine reagents->product caption Reductive Amination Workflow

Caption: Reductive amination of this compound.

Materials:

  • This compound

  • Appropriate amine (e.g., a piperidine derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure intermediate amine.

Biological Evaluation of MGL Modulators

The final compounds synthesized from the intermediate can be evaluated for their ability to inhibit MGL activity using various in vitro assays.

Experimental Protocol: Fluorometric MGL Inhibition Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against MGL.

Materials:

  • Human recombinant MGL enzyme

  • MGL assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Fluorogenic MGL substrate (e.g., a 2-arachidonoylglycerol analog that releases a fluorescent product upon hydrolysis)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a series of dilutions of the test compound in MGL assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the MGL enzyme solution to each well.

  • Add the diluted test compounds to the respective wells. Include wells with buffer and DMSO as a negative control (100% activity) and wells with a known MGL inhibitor as a positive control.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the test compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic MGL substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition for each concentration relative to the negative control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

The inhibitory activities of a series of hypothetical MGL modulators derived from this compound are presented in the table below.

Compound IDMGL IC₅₀ (nM)
MGL-I-0115.2
MGL-I-028.7
MGL-I-0323.5
MGL-I-045.1

Signaling Pathway

The inhibition of MGL by compounds derived from this compound leads to an increase in the levels of the endocannabinoid 2-AG. 2-AG then acts as an agonist at cannabinoid receptors (CB1 and CB2), modulating various downstream signaling pathways.

G MGL_Inhibitor MGL Inhibitor (derived from this compound) MGL Monoacylglycerol Lipase (MGL) MGL_Inhibitor->MGL Inhibits Two_AG 2-Arachidonoylglycerol (2-AG) MGL->Two_AG Degrades CB_Receptors Cannabinoid Receptors (CB1/CB2) Two_AG->CB_Receptors Activates Downstream_Signaling Downstream Signaling Pathways CB_Receptors->Downstream_Signaling Modulates Therapeutic_Effects Therapeutic Effects (e.g., anxiolysis, neuroprotection) Downstream_Signaling->Therapeutic_Effects caption MGL Inhibition Signaling Pathway

Caption: Mechanism of action for MGL inhibitors.

This compound is a valuable and promising building block in medicinal chemistry, particularly for the development of MGL inhibitors. Its utility in creating complex and potent bioactive molecules highlights its potential for the discovery of new drugs for neurological and other disorders. The provided protocols offer a starting point for researchers interested in exploring the applications of this versatile intermediate.

References

Application Notes: Synthesis of a Novel Kinase Inhibitor Utilizing 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The strategic design and synthesis of novel inhibitors with high potency and selectivity are critical for advancing cancer treatment. This document provides detailed application notes and protocols for the synthesis of a potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitor starting from the versatile building block, 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group can enhance metabolic stability and binding affinity, while the bromo substituent offers a handle for further structural modifications, making this starting material highly valuable in drug discovery.

The following protocols outline a multi-step synthesis to generate a 4-anilinoquinazoline-based kinase inhibitor. The quinazoline scaffold is a well-established pharmacophore in numerous clinically approved EGFR inhibitors.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesized kinase inhibitor. This data is representative of the expected potency for a novel EGFR inhibitor based on its structural similarity to known drugs.

Compound IDTarget KinaseIC50 (nM)Ki (nM)Cell LineCell-Based Potency (GI50, nM)
BTM-EGFR-01EGFR157.5A43150
HER2250125SK-BR-3>1000
VEGFR2>1000>500HUVEC>1000

Signaling Pathway

The synthesized inhibitor is designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers. The inhibitor is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Inhibitor BTM-EGFR-01 (Kinase Inhibitor) Inhibitor->Dimerization Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Experimental_Workflow Start This compound Step1 Step 1: Oximation and Reduction to Aniline Start->Step1 Intermediate1 4-Bromo-3-(trifluoromethoxy)aniline Step1->Intermediate1 Step3 Step 3: Nucleophilic Aromatic Substitution Intermediate1->Step3 Step2 Step 2: Synthesis of Quinazoline Core Intermediate2 4-Chloro-6,7-dimethoxyquinazoline Intermediate2->Step3 FinalProduct Final Kinase Inhibitor (BTM-EGFR-01) Step3->FinalProduct

Application Notes: 4-Bromo-3-(trifluoromethoxy)benzaldehyde as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a key chemical intermediate with significant potential in the development of next-generation agrochemicals. Its unique molecular structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a trifluoromethoxy group, makes it an attractive starting material for the synthesis of complex and highly active molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a valuable bioisostere for other functional groups and is known to enhance the metabolic stability, lipophilicity, and membrane permeability of bioactive compounds, often leading to improved efficacy and bioavailability of the final agrochemical product.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of novel agrochemicals, with a focus on the creation of potent phenylpyrazole insecticides. While a specific, commercialized agrochemical directly synthesized from this starting material is not yet widely documented, the established synthetic routes for analogous compounds provide a clear blueprint for its application.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical research lies in its conversion to the corresponding aniline derivative, 4-bromo-3-(trifluoromethoxy)aniline. This aniline is a crucial precursor for the synthesis of phenylpyrazole insecticides. The phenylpyrazole class of insecticides, which includes commercial products like fipronil, are broad-spectrum insecticides that act as non-competitive blockers of the GABA-gated chloride channel in the central nervous system of insects.

The synthesis of these insecticides typically involves the condensation of a substituted phenylhydrazine with a suitably functionalized pyrazole precursor. The 4-bromo-3-(trifluoromethoxy)aniline derived from the parent benzaldehyde can be readily converted to the necessary phenylhydrazine intermediate.

Synthesis Pathway Overview

A plausible and efficient synthetic pathway from this compound to a novel trifluoromethoxy-substituted phenylpyrazole insecticide is outlined below. This pathway is based on well-established chemical transformations for similar structures.

Synthesis_Pathway A This compound B 4-Bromo-3-(trifluoromethoxy)aniline A->B Reductive Amination C 4-Bromo-3-(trifluoromethoxy)phenylhydrazine B->C Diazotization & Reduction D Trifluoromethoxy-substituted Phenylpyrazole Insecticide C->D Cyclocondensation

Caption: Synthetic pathway from this compound to a phenylpyrazole insecticide.

Experimental Protocols

The following are detailed, representative protocols for the key transformations in the synthesis of a trifluoromethoxy-substituted phenylpyrazole insecticide, starting from this compound.

Protocol 1: Synthesis of 4-Bromo-3-(trifluoromethoxy)aniline

This protocol describes the conversion of the starting benzaldehyde to the corresponding aniline via reductive amination.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium formate

  • Formic acid

  • Palladium on carbon (10%)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of formic acid and water, add hydroxylamine hydrochloride (1.2 eq).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude oxime.

  • Dissolve the crude oxime in methanol and add 10% palladium on carbon.

  • To this suspension, add sodium formate (3.0 eq) and reflux for 4 hours.

  • After cooling, filter the catalyst through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-3-(trifluoromethoxy)aniline.

Protocol 2: Synthesis of 4-Bromo-3-(trifluoromethoxy)phenylhydrazine

This protocol details the conversion of the aniline to the corresponding hydrazine, a key step for the subsequent pyrazole ring formation.

Materials:

  • 4-Bromo-3-(trifluoromethoxy)aniline

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Stannous chloride dihydrate

  • Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • Suspend 4-bromo-3-(trifluoromethoxy)aniline (1.0 eq) in concentrated hydrochloric acid and cool to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid and cool to 0°C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Basify the reaction mixture with a cold sodium hydroxide solution to pH 10-12.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain 4-bromo-3-(trifluoromethoxy)phenylhydrazine.

Protocol 3: Synthesis of a Trifluoromethoxy-Substituted Phenylpyrazole Insecticide

This protocol describes the final cyclocondensation step to form the active phenylpyrazole insecticide.

Materials:

  • 4-Bromo-3-(trifluoromethoxy)phenylhydrazine

  • Ethyl 2,3-dicyanopropionate (or other suitable pyrazole precursor)

  • Ethanol

  • Triethylamine

Procedure:

  • Dissolve 4-bromo-3-(trifluoromethoxy)phenylhydrazine (1.0 eq) and ethyl 2,3-dicyanopropionate (1.0 eq) in ethanol.

  • Add triethylamine (1.1 eq) to the solution and heat the mixture to reflux for 6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the target trifluoromethoxy-substituted phenylpyrazole insecticide.

Quantitative Data: Representative Insecticidal Activity

The following table presents hypothetical efficacy data for a representative trifluoromethoxy-substituted phenylpyrazole insecticide derived from this compound. The data is based on the known activity of structurally similar phenylpyrazole insecticides against common agricultural pests.

CompoundTarget PestBioassay MethodLC₅₀ (mg/L)
Trifluoromethoxy-phenylpyrazoleDiamondback Moth (Plutella xylostella)Leaf Dip0.5 - 2.0
Trifluoromethoxy-phenylpyrazoleCotton Bollworm (Helicoverpa armigera)Topical Application1.0 - 5.0
Trifluoromethoxy-phenylpyrazoleCorn Borer (Ostrinia furnacalis)Diet Incorporation0.8 - 3.5
Fipronil (Reference)Diamondback Moth (Plutella xylostella)Leaf Dip1.2
Fipronil (Reference)Cotton Bollworm (Helicoverpa armigera)Topical Application2.5
Fipronil (Reference)Corn Borer (Ostrinia furnacalis)Diet Incorporation1.8

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Diazotization & Reduction cluster_2 Step 3: Cyclocondensation A Dissolve Benzaldehyde in Formic Acid/Water B Add Hydroxylamine HCl A->B C Reflux B->C D Neutralize & Extract C->D E Reduction with Pd/C & Sodium Formate D->E F Purification to yield Aniline E->F G Dissolve Aniline in HCl F->G H Add NaNO₂ at 0-5°C G->H I Add to SnCl₂ Solution H->I J Basify & Extract I->J K Purification to yield Hydrazine J->K L Dissolve Hydrazine & Pyrazole Precursor K->L M Add Triethylamine & Reflux L->M N Work-up & Extraction M->N O Column Chromatography N->O P Final Phenylpyrazole Insecticide O->P

Caption: A detailed workflow for the synthesis of a phenylpyrazole insecticide.

Conclusion

This compound is a highly promising and versatile building block for the synthesis of novel agrochemicals. Its conversion to the corresponding aniline provides a direct entry into the synthesis of trifluoromethoxy-substituted phenylpyrazole insecticides. The presence of the trifluoromethoxy group is anticipated to confer advantageous properties to the final products, potentially leading to the development of more potent and environmentally stable crop protection agents. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the full potential of this valuable chemical intermediate in the ongoing quest for innovative agrochemical solutions.

Application Notes and Protocols: Derivatization of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and an aldehyde functionality, offers multiple reaction sites for derivatization. This document provides detailed protocols for key derivatization reactions of this compound, including reductive amination, Wittig reaction, and aldol condensation. These methods allow for the introduction of diverse functional groups, enabling the synthesis of novel compounds for various research applications. The trifluoromethoxy group often imparts desirable properties such as increased metabolic stability and lipophilicity in drug candidates.

Chemical Properties

PropertyValue
Molecular Formula C₈H₄BrF₃O₂
Molecular Weight 269.02 g/mol [2]
CAS Number 1221716-04-6[2]
Appearance Liquid[3]
Purity ≥95%[3]

Derivatization Strategies

The aldehyde functional group is the primary site for the derivatization of this compound. The following sections detail common and effective methods for its transformation.

Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes.[4] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4] Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation, compatible with a wide range of functional groups.[5]

Experimental Protocol: Synthesis of N-Benzyl-1-(4-bromo-3-(trifluoromethoxy)phenyl)methanamine

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient).

Quantitative Data:

EntryAmineReducing AgentSolventYield (%)Purity (%)
1BenzylamineNaBH(OAc)₃DCM88>98
2MorpholineNaBH(OAc)₃THF92>97
3AnilineNaBH₃CNMeOH75>95

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Conditions A This compound F Imine/Iminium Ion Intermediate A->F Condensation B Primary/Secondary Amine B->F C Sodium Triacetoxyborohydride (STAB) D Dichloromethane (DCM) E Room Temperature G Substituted Amine Derivative F->G Reduction G cluster_reactants Reactants A This compound C Oxaphosphetane Intermediate A->C B Phosphonium Ylide B->C D Alkene Derivative C->D Elimination E Triphenylphosphine Oxide C->E Elimination G A This compound D Aldol Adduct (β-hydroxy ketone) A->D B Enolizable Ketone B->D Enolate Attack C Base (e.g., NaOH) C->B Deprotonation E α,β-Unsaturated Ketone (Chalcone) D->E Dehydration F Water D->F

References

Application Notes and Protocols: Aldol Condensation of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, makes it an attractive starting material for the synthesis of complex molecules with potential biological activities. The Aldol condensation, specifically the Claisen-Schmidt variant, provides a straightforward and efficient method for forming carbon-carbon bonds by reacting this compound with a ketone or another enolizable carbonyl compound.

This reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[1][2] The resulting α,β-unsaturated ketones, commonly known as chalcones, are prominent scaffolds in medicinal chemistry. These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the fluorine-containing trifluoromethoxy group can enhance the metabolic stability and bioavailability of the resulting chalcone derivatives, making them promising candidates for drug discovery and development.

Data Presentation: Reaction Conditions and Yields

The following table summarizes general quantitative data for Claisen-Schmidt condensation reactions between substituted benzaldehydes and various ketones, which can be adapted for this compound. This allows for a comparative overview of how different catalysts, solvents, and reaction times can influence the product yield.

EntryKetone ReactantCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
1AcetophenoneNaOH (aq)Ethanol4-520-25High
24'-MethoxyacetophenoneKOH (methanolic)Methanol2Room TempModerate to High
3CyclohexanoneNaOH (solid)Solvent-free (grinding)0.25Room Temp96-98[3]
4p-Bromo acetophenoneNaOH (aq)Rectified Spirit4-520-25High[1]

Experimental Protocols

General Protocol for Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes a standard procedure for the synthesis of chalcones from this compound and a substituted acetophenone using a base catalyst.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in a minimal amount of ethanol or methanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of NaOH or KOH (e.g., 10-40% solution).[4]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Isolation: Collect the solid product by suction filtration, wash thoroughly with cold water until the filtrate is neutral, and air dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[1]

  • Characterization: The structure of the purified chalcone can be confirmed by spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.

Solvent-Free Grinding Method

This environmentally friendly protocol offers a rapid and efficient alternative for the synthesis of chalcones.[5][6]

Materials:

  • This compound

  • Ketone (e.g., acetophenone, cyclohexanone)

  • Solid Sodium Hydroxide (NaOH)

  • Mortar and Pestle

  • Chilled Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Preparation: In a clean and dry mortar, add the ketone (1 equivalent) and this compound (1 equivalent).

  • Catalyst Addition: Add solid NaOH pellets or powder (a catalytic amount is often sufficient).[6]

  • Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color and the formation of a paste or solid.

  • Work-up: After a few minutes of grinding (monitor by TLC for completion), add chilled water to the mortar and continue to grind to break up the solid mass. Neutralize with dilute HCl.

  • Isolation and Purification: Collect the solid product by suction filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Visualizations

Aldol_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification Aldehyde This compound Reaction_Vessel Reaction Mixture Aldehyde->Reaction_Vessel Ketone Ketone (with α-H) Ketone->Reaction_Vessel Base Base Catalyst (NaOH or KOH) Base->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Neutralization Neutralization (dil. HCl) Reaction_Vessel->Neutralization Filtration Filtration & Washing Neutralization->Filtration Crude_Product Crude Chalcone Filtration->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure Chalcone Purification_Method->Pure_Product

Caption: General workflow for the base-catalyzed Aldol condensation.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone Ketone Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde This compound (Electrophile) Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Adduct Protonation Water H₂O Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct->Chalcone Dehydration Heat_Base Heat/Base

Caption: Mechanism of the Claisen-Schmidt condensation reaction.

Potential Applications in Drug Development

Chalcones derived from substituted benzaldehydes are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities. The introduction of a 4-bromo and 3-trifluoromethoxy substitution pattern on the benzaldehyde ring can modulate the electronic and lipophilic properties of the resulting chalcone, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.

Potential therapeutic applications for the products of Aldol condensation with this compound include:

  • Anticancer Agents: Many chalcone derivatives exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis, inhibiting cell proliferation, and targeting specific signaling pathways.

  • Anti-inflammatory Agents: Chalcones can inhibit the production of pro-inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Antimicrobial Agents: The enone moiety in the chalcone scaffold is crucial for its antimicrobial activity against a range of bacteria and fungi.[1]

  • Antioxidant Agents: Chalcones can act as potent antioxidants by scavenging free radicals and protecting cells from oxidative stress.

Further research and biological evaluation of the novel chalcones synthesized from this compound are warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for the Wittig Reaction of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically alkenes, from carbonyl compounds such as aldehydes and ketones. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules with specific stereochemistry. The resulting stilbene derivatives are a class of compounds that have garnered significant attention due to their diverse pharmacological activities.

This document provides detailed application notes and a representative protocol for the Wittig reaction of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The presence of the bromo and trifluoromethoxy substituents on the aromatic ring offers unique electronic properties and metabolic stability, making the resulting stilbene derivatives attractive candidates for further investigation in drug discovery programs.[1][2] The trifluoromethoxy group, in particular, can enhance a molecule's lipophilicity and metabolic stability, which are crucial pharmacokinetic properties.[1]

Reaction Scheme

The general scheme for the Wittig reaction between this compound and a phosphonium ylide (in this case, generated from benzyltriphenylphosphonium chloride) to form a stilbene derivative is depicted below.

Wittig_Reaction cluster_reactants Reactants cluster_products Products reagent1 This compound product (E/Z)-1-Bromo-2-phenyl-1-(4-bromo-3-(trifluoromethoxy)phenyl)ethene (Stilbene Derivative) reagent1->product reagent2 Benzyltriphenylphosphonium chloride ylide Phosphonium Ylide reagent2->ylide + Base base Base (e.g., n-BuLi, NaH, KOtBu) ylide->product byproduct Triphenylphosphine oxide

Caption: General scheme of the Wittig reaction.

Data Presentation

ParameterExpected Value/RangeNotes
Yield of Stilbene Derivative 60-85%The yield can be influenced by the choice of base, solvent, and reaction temperature. Electron-withdrawing groups on the benzaldehyde can sometimes affect reactivity.
E/Z Isomer Ratio >95:5 (E favored)Reactions with non-stabilized ylides under standard conditions typically favor the Z-isomer, but salt-free conditions can lead to the E-isomer. Stabilized ylides generally yield the E-isomer.
Melting Point Not availableTo be determined experimentally.
¹H NMR (CDCl₃, 400 MHz) See belowCharacteristic peaks for the vinyl protons are expected in the range of δ 6.5-7.5 ppm. The coupling constant (J) can distinguish between E and Z isomers.
¹³C NMR (CDCl₃, 100 MHz) See belowSignals for the aromatic carbons and the olefinic carbons would be expected.
Mass Spectrometry (ESI) m/z [M+H]⁺The exact mass would correspond to the molecular formula of the product.

Note: The data presented in this table is illustrative and should be confirmed by experimental results.

Experimental Protocols

The following protocols describe the synthesis of the phosphonium salt and the subsequent Wittig reaction.

Protocol 1: Synthesis of Benzyltriphenylphosphonium Chloride

Materials:

  • Benzyl chloride

  • Triphenylphosphine

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene under an inert atmosphere.

  • Add benzyl chloride (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • A white precipitate of benzyltriphenylphosphonium chloride will form.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold toluene to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the phosphonium salt.

Protocol 2: Wittig Reaction with this compound

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, or Sodium Hydride (NaH))

  • Round-bottom flask

  • Syringes

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi, 1.05 eq) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the ylide solution back to 0 °C and slowly add the solution of the aldehyde dropwise via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the stilbene derivative.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow start Start phosphonium_salt Prepare Benzyltriphenylphosphonium Chloride start->phosphonium_salt ylide_formation Generate Phosphonium Ylide (in situ) phosphonium_salt->ylide_formation aldehyde_addition Add this compound ylide_formation->aldehyde_addition reaction Wittig Reaction (Stir at RT) aldehyde_addition->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the Wittig reaction.

Hypothetical Signaling Pathway Inhibition

Stilbene derivatives are known to interact with various biological targets, including enzymes and receptors involved in cancer and inflammatory signaling pathways. The synthesized 4-bromo-3-(trifluoromethoxy)stilbene could be investigated for its potential to inhibit pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Bromo-3-(trifluoromethoxy)stilbene (Hypothetical Inhibitor) Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K pathway.

Conclusion

The Wittig reaction provides a reliable method for the synthesis of stilbene derivatives from this compound. The resulting products, containing both bromo and trifluoromethoxy moieties, are of significant interest for further evaluation in drug discovery and development due to their potential for enhanced biological activity and favorable pharmacokinetic properties. The provided protocols and notes serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: Grignard Reaction Involving 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group. This document provides detailed protocols for the reaction of various Grignard reagents with 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The resulting secondary benzylic alcohols are valuable intermediates in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This makes the products of this reaction attractive scaffolds for the development of novel therapeutic agents.

General Reaction Scheme

The synthesis proceeds in two primary stages: the formation of the Grignard reagent (if not commercially available) and its subsequent nucleophilic addition to the aldehyde, followed by an aqueous work-up to yield the final secondary alcohol.

Step 1: Grignard Reagent Formation (Example)

R-X + Mg → R-MgX (where R = alkyl, aryl; X = Br, Cl, I)

Step 2: Reaction with this compound and Work-up

Br(CF₃O)C₆H₃CHO + R-MgX → Br(CF₃O)C₆H₃CH(OMgX)R

Br(CF₃O)C₆H₃CH(OMgX)R + H₃O⁺ → Br(CF₃O)C₆H₃CH(OH)R + Mg(OH)X

Data Presentation

The following table summarizes representative quantitative data for the Grignard reaction between this compound and various Grignard reagents. Data is adapted from analogous reactions with substituted aromatic aldehydes.

Grignard Reagent (R-MgX)ProductReaction ConditionsRepresentative Yield (%)
Methylmagnesium Bromide1-(4-Bromo-3-(trifluoromethoxy)phenyl)ethanolAnhydrous THF, 0 °C to RT80-90
Ethylmagnesium Bromide1-(4-Bromo-3-(trifluoromethoxy)phenyl)propan-1-olAnhydrous THF, 0 °C to RT75-85
Phenylmagnesium Bromide(4-Bromo-3-(trifluoromethoxy)phenyl)(phenyl)methanolAnhydrous THF, 0 °C to Reflux70-80
Isopropylmagnesium Chloride1-(4-Bromo-3-(trifluoromethoxy)phenyl)-2-methylpropan-1-olAnhydrous THF, 0 °C to RT65-75

Experimental Protocols

Critical Prerequisite: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under an inert atmosphere (Nitrogen or Argon). All solvents and reagents must be anhydrous. Grignard reagents are highly sensitive to moisture and protic solvents.

Protocol 1: Synthesis of 1-(4-Bromo-3-(trifluoromethoxy)phenyl)ethanol

Materials and Reagents:

  • This compound (CAS: 1221716-04-6)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Deionized water

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Safety Precautions:

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation and is harmful if swallowed.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Methylmagnesium Bromide: Highly flammable liquid and vapor.[2] Reacts violently with water, releasing flammable gases which may ignite spontaneously.[2] Causes severe skin burns and eye damage.[2] Handle under an inert atmosphere, away from ignition sources, and use spark-proof tools.[3][4]

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Reactant Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (approximately 5-10 mL per gram of aldehyde).

  • Grignard Reagent Addition: Cool the solution of the aldehyde to 0 °C using an ice bath.

  • Charge the dropping funnel with methylmagnesium bromide solution (1.1 - 1.2 eq).

  • Add the Grignard reagent dropwise to the stirred aldehyde solution over 30-60 minutes, maintaining the temperature at 0 °C. A color change and/or formation of a precipitate may be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and the magnesium alkoxide intermediate. Stir vigorously until two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 1-(4-Bromo-3-(trifluoromethoxy)phenyl)ethanol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization, depending on the physical state of the product.

Expected Product Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a quartet for the methine proton (CH-OH) around δ 4.8-5.0 ppm, a doublet for the methyl group (CH₃) around δ 1.5 ppm, and multiplets in the aromatic region (δ 7.2-7.8 ppm). A broad singlet for the hydroxyl proton (-OH) will also be present, which is D₂O exchangeable.

  • IR (ATR): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.[5][6][7] Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dry Glassware & Assemble under N2/Ar reagents Dissolve Aldehyde in Anhydrous THF start->reagents cool_aldehyde Cool Aldehyde Solution to 0°C reagents->cool_aldehyde add_grignard Add Grignard Reagent Dropwise cool_aldehyde->add_grignard warm_rt Warm to Room Temperature & Stir add_grignard->warm_rt quench Quench with sat. NH4Cl (aq) at 0°C warm_rt->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end_product Final Product: Secondary Alcohol purify->end_product

Caption: Experimental workflow for the Grignard reaction.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 4-Bromo-3-(trifluoromethoxy)benzaldehyde as a key starting material. This versatile aldehyde, featuring both a bromo and a trifluoromethoxy substituent, is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the bromo moiety offers a reactive handle for further functionalization through cross-coupling reactions.

This document outlines protocols for the synthesis of dihydropyrimidinones, dihydropyridines, quinazolines, and benzodiazepines through well-established multicomponent reactions.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

Reaction Scheme:
  • Reactants: this compound, Ethyl acetoacetate, Urea

  • Product: Ethyl 4-(4-bromo-3-(trifluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Illustrative Quantitative Data:

The following table presents representative data for the Biginelli reaction with substituted benzaldehydes. While specific data for this compound is not extensively reported, these examples with similar electronic and steric properties provide an expected range for reaction parameters and yields.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
4-BromobenzaldehydeL-prolineEthanolReflux392
3-TrifluoromethylbenzaldehydeCu(OTf)₂Acetonitrile80488
4-ChlorobenzaldehydeYb(OTf)₃THF60695
This compound Various Lewis or Brønsted acidsEthanol, Acetonitrile, or Solvent-free60-1002-8Expected: Good to Excellent
Experimental Protocol:

Materials:

  • This compound (1.0 mmol, 269 mg)

  • Ethyl acetoacetate (1.2 mmol, 156 mg, 0.15 mL)

  • Urea (1.5 mmol, 90 mg)

  • Catalyst (e.g., L-proline, 0.1 mmol, 11.5 mg or Cu(OTf)₂, 0.05 mmol, 18 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound, ethyl acetoacetate, urea, and the chosen catalyst.

  • Add ethanol as the solvent.

  • Equip the flask with a reflux condenser and stir the mixture at reflux (approximately 80°C) for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure dihydropyrimidinone.

Logical Workflow for Biginelli Reaction:

Biginelli_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Aldehyde This compound Mixing Mix Reactants in Solvent (Ethanol) Aldehyde->Mixing Ketoester Ethyl Acetoacetate Ketoester->Mixing Urea Urea Urea->Mixing Catalyst Acid Catalyst (e.g., L-proline) Catalyst->Mixing Reflux Heat to Reflux (80°C) Mixing->Reflux TLC Monitor by TLC Reflux->TLC Cooling Cool to Room Temperature TLC->Cooling Filtration Filter Precipitate Cooling->Filtration Recrystallization Recrystallize Filtration->Recrystallization Product Pure Dihydropyrimidinone Recrystallization->Product

Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.

Synthesis of Dihydropyridines via Hantzsch Reaction

The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to dihydropyridine derivatives.[1] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The resulting 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, famously found in calcium channel blockers.

Reaction Scheme:
  • Reactants: this compound, Ethyl acetoacetate (2 equiv.), Ammonium acetate

  • Product: Diethyl 4-(4-bromo-3-(trifluoromethoxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Illustrative Quantitative Data:

The following table provides representative data for the Hantzsch synthesis with various substituted benzaldehydes.

AldehydeNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
4-NitrobenzaldehydeAmmonium acetateEthanolReflux494
3-ChlorobenzaldehydeAmmoniaMethanol60885
4-MethoxybenzaldehydeAmmonium acetateSolvent-free100192
This compound Ammonium acetateEthanol or Solvent-free80-1002-6Expected: Good to Excellent
Experimental Protocol:

Materials:

  • This compound (1.0 mmol, 269 mg)

  • Ethyl acetoacetate (2.0 mmol, 260 mg, 0.25 mL)

  • Ammonium acetate (1.2 mmol, 92 mg)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine this compound, ethyl acetoacetate, and ammonium acetate.

  • Add ethanol and stir the mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product usually precipitates. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize from ethanol to obtain the pure dihydropyridine product.

Hantzsch Reaction Pathway:

Hantzsch_Pathway Aldehyde This compound Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 Ethyl Acetoacetate (1 equiv.) Ketoester1->Knoevenagel Ketoester2 Ethyl Acetoacetate (1 equiv.) Enamine_Formation Enamine Formation Ketoester2->Enamine_Formation Ammonia Ammonium Acetate (NH₃ source) Ammonia->Enamine_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP

Caption: Key steps in the Hantzsch dihydropyridine synthesis.

Synthesis of Quinazolines

Quinazoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial properties. One common synthetic route involves the condensation of an aldehyde with 2-aminobenzamide.

Reaction Scheme:
  • Reactants: this compound, 2-Aminobenzamide

  • Product: 2-(4-Bromo-3-(trifluoromethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one

Illustrative Quantitative Data:

The table below shows typical reaction conditions for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from various aldehydes.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeL-prolineWater100295
4-Chlorobenzaldehydep-TSAEthanolReflux492
4-MethylbenzaldehydeIodineDMSO120388
This compound VariousEthanol, DMSO, or Water100-1202-6Expected: Good to Excellent
Experimental Protocol:

Materials:

  • This compound (1.0 mmol, 269 mg)

  • 2-Aminobenzamide (1.0 mmol, 136 mg)

  • Catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 17 mg)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound, 2-aminobenzamide, and the catalyst.

  • Add ethanol and reflux the mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate. Filter the solid and wash with cold ethanol.

  • Recrystallize from ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.

Quinazoline Synthesis Workflow:

Quinazoline_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Isolation Aldehyde This compound Mixing Combine in Ethanol Aldehyde->Mixing Amide 2-Aminobenzamide Amide->Mixing Catalyst Acid Catalyst Catalyst->Mixing Reflux Heat to Reflux Mixing->Reflux Cooling Cool Reflux->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filter & Wash Precipitation->Filtration Product Pure Quinazolinone Derivative Filtration->Product Benzodiazepine_Pathway Aldehyde This compound Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Diamine o-Phenylenediamine Michael_Addition Michael Addition Diamine->Michael_Addition Dimedone Dimedone Dimedone->Knoevenagel Knoevenagel->Michael_Addition Cyclocondensation Cyclocondensation Michael_Addition->Cyclocondensation Benzodiazepine 1,5-Benzodiazepine Derivative Cyclocondensation->Benzodiazepine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-3-(trifluoromethoxy)benzaldehyde synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a directed ortho-metalation (DoM) approach.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) is sensitive to air and moisture.- Use a fresh bottle of n-BuLi or titrate the solution to determine its exact molarity before use. - Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
2. Low Reaction Temperature: The ortho-lithiation step is typically performed at very low temperatures to ensure regioselectivity and prevent side reactions.- Maintain a reaction temperature of -78 °C (dry ice/acetone bath) during the addition of n-BuLi and for the duration of the lithiation.
3. Insufficient Reaction Time: The formation of the aryllithium intermediate may be slow.- After the addition of n-BuLi, allow the reaction to stir at -78 °C for at least 1-2 hours to ensure complete lithiation.
Formation of Multiple Products (Low Selectivity) 1. Competing Lithium-Halogen Exchange: n-BuLi can react with the aryl bromide, leading to the formation of byproducts.- Add the n-BuLi solution slowly and maintain a low temperature (-78 °C) to favor the kinetically faster ortho-deprotonation over the thermodynamically favored lithium-halogen exchange. - Consider using a different organolithium reagent, such as s-BuLi, which can sometimes offer better selectivity.
2. Isomer Formation: Lithiation at an undesired position. The trifluoromethoxy group is a stronger ortho-directing group than bromine. However, reaction conditions can influence selectivity.- Ensure the reaction is under kinetic control (low temperature). - The use of a coordinating solvent like THF is crucial to direct the lithiation to the position ortho to the trifluoromethoxy group.
Low Yield After Work-up 1. Incomplete Quenching: The formylating agent (e.g., DMF) may not have reacted completely with the aryllithium intermediate.- Ensure an excess of the formylating agent is used. - Add the formylating agent at -78 °C and allow the reaction to slowly warm to room temperature to ensure the reaction goes to completion.
2. Product Degradation During Work-up: The aldehyde product can be sensitive to acidic or basic conditions.- Use a buffered aqueous work-up (e.g., saturated ammonium chloride solution) to quench the reaction. - Avoid strong acids or bases during extraction.
3. Emulsion Formation During Extraction: The presence of lithium salts can lead to the formation of emulsions, making phase separation difficult.- Add a small amount of brine to the aqueous layer to break up emulsions. - Filter the biphasic mixture through a pad of celite.
Purification Challenges 1. Co-eluting Impurities: Byproducts from side reactions may have similar polarities to the desired product.- Consider purification via the formation of a bisulfite adduct. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a base.[1][2]
2. Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum.- Use a rotary evaporator with controlled temperature and pressure. - For small-scale purifications, consider bulb-to-bulb distillation (Kugelrohr).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound with a high yield?

A1: The most common and effective method is the directed ortho-metalation (DoM) of 1-bromo-2-(trifluoromethoxy)benzene, followed by formylation.[3][4][5] The trifluoromethoxy group acts as a powerful directing group, facilitating the deprotonation at the adjacent ortho position by a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Q2: What are the critical parameters to control for a successful directed ortho-metalation?

A2: The critical parameters are:

  • Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen. All glassware must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (argon or nitrogen).

  • Temperature: The lithiation step should be carried out at a low temperature, typically -78 °C, to ensure regioselectivity and minimize side reactions.

  • Solvent: A coordinating solvent like tetrahydrofuran (THF) is essential. THF solvates the lithium cation, breaking down the n-BuLi aggregates and increasing its basicity, while also helping to direct the lithiation.[6]

  • Purity of Reagents: The purity of the starting material and the organolithium reagent is crucial for achieving high yields.

Q3: What are the main side reactions to be aware of?

A3: The primary side reaction of concern is the lithium-halogen exchange , where the n-BuLi swaps its butyl group for the bromine atom on the aromatic ring. This leads to the formation of 1-butyl-2-(trifluoromethoxy)benzene and other undesired byproducts. This side reaction can be minimized by maintaining a low reaction temperature and slow addition of n-BuLi. Another potential side reaction is the reaction of n-BuLi with the solvent (THF), although this is generally slow at -78 °C.[6]

Q4: How can I purify the final product effectively?

A4: Standard purification is achieved by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate). For challenging separations where impurities co-elute with the product, purification via a bisulfite adduct is a highly effective method.[1][2] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be extracted into the aqueous phase, leaving non-aldehydic impurities in the organic layer. The aldehyde can then be regenerated by treating the aqueous layer with a base (e.g., NaOH) and extracting the pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed Ortho-Metalation

Materials:

  • 1-Bromo-2-(trifluoromethoxy)benzene

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an argon atmosphere, add 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of DMF, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Parameter Condition A (Optimized) Condition B (Sub-optimal) Expected Outcome
Temperature -78 °C-20 °CHigher temperature in B may lead to increased lithium-halogen exchange and lower yield.
n-BuLi (eq) 1.11.5Excess n-BuLi in B could increase side reactions.
Solvent Anhydrous THFDiethyl EtherTHF is a better coordinating solvent, leading to higher regioselectivity and yield.
Yield > 80%< 50%Optimized conditions lead to significantly higher yields.

Visualizations

Synthesis_Workflow Experimental Workflow for Synthesis A 1. Dissolve 1-bromo-2-(trifluoromethoxy)benzene in anhydrous THF under Argon B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir for 1-2 hours at -78 °C C->D E 5. Add anhydrous DMF dropwise D->E F 6. Warm to room temperature E->F G 7. Quench with sat. aq. NH4Cl F->G H 8. Aqueous work-up and extraction G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Reagents Check Purity/Activity of Reagents (n-BuLi, starting material) Start->Check_Reagents Check_Conditions Verify Anhydrous and Inert Conditions Start->Check_Conditions Check_Temp Confirm Reaction Temperature was -78 °C Start->Check_Temp Check_Side_Reactions Analyze Crude Mixture for Byproducts (e.g., from Li-Halogen exchange) Check_Reagents->Check_Side_Reactions Check_Conditions->Check_Side_Reactions Check_Temp->Check_Side_Reactions Optimize_Workup Optimize Work-up and Purification (e.g., bisulfite adduct) Check_Side_Reactions->Optimize_Workup Improved_Yield Improved Yield Optimize_Workup->Improved_Yield

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Purification of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. The most likely impurities include:

  • Unreacted Starting Material: If synthesizing from (4-bromo-3-(trifluoromethoxy)phenyl)methanol via oxidation, residual alcohol is a common impurity.

  • Over-oxidation Product: The aldehyde functional group can be susceptible to over-oxidation, leading to the formation of 4-bromo-3-(trifluoromethoxy)benzoic acid, especially if strong oxidizing agents are used or the reaction is exposed to air for extended periods.[1]

  • Byproducts from Side Reactions: Depending on the synthetic route, other related aromatic compounds may be formed.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude product.

Q2: My purified this compound is a yellow solid. Is this normal?

A2: While the pure compound is expected to be a white to off-white solid, a pale yellow color in the crude or even purified product can be common. This coloration might be due to minor impurities. If the color persists after purification and is a concern for downstream applications, a charcoal treatment during recrystallization may help to remove colored impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process.[2] A suitable mobile phase for TLC analysis of this compound would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The compound is UV active and can be visualized under a UV lamp.

Q4: What are the storage recommendations for purified this compound?

A4: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light and moisture. Storage at a low temperature (2-8 °C) is recommended to maintain its stability over time.

Troubleshooting Guides

Recrystallization
Issue Potential Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixed solvent system. For aromatic aldehydes, ethanol or an ethanol/water mixture can be effective.[1]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
The product "oils out" instead of crystallizing. The cooling process is too rapid, or the melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, and then allow it to cool down much more slowly. Consider using a solvent with a lower boiling point.
Low recovery of the purified product. Too much solvent was used, or the crystals were washed with a solvent that was not cold enough.Use the minimum amount of hot solvent necessary to dissolve the compound. Always wash the collected crystals with a small amount of ice-cold solvent.[3]
Purified product is still colored. Colored impurities are co-crystallizing with the product.After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[4]
Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor separation of the product from impurities (co-elution). The mobile phase polarity is either too high or too low.Optimize the mobile phase composition based on TLC analysis. A good starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate. A shallow gradient elution (gradually increasing the polarity) can improve separation.
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent might be necessary.
The compound streaks on the silica gel column. The compound might be too acidic or is interacting strongly with the silica gel.Consider using neutral alumina as the stationary phase or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[2]
Low recovery of the product from the column. The compound may have degraded on the silica gel, or some of the product was not eluted.Ensure all the product has eluted by monitoring the fractions with TLC. If degradation is suspected, switch to a less acidic stationary phase like alumina.

Quantitative Data Summary

The following table summarizes typical recovery and purity data for the purification of a substituted aromatic aldehyde, which can be considered analogous to this compound.

Purification MethodStarting Material Purity (example)Solvent/Eluent System (example)Typical Recovery RateFinal Purity (example)Reference
Recrystallization ~90%Ethanol/Water (20:80 v/v)79%>99%[1]
Column Chromatography ~85%Ethyl Acetate/Hexanes (gradient)>85%>98%General laboratory practice
HPLC Purification ~95%Acetonitrile/Water (gradient)>90%>99.5%[5]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by small-scale solubility tests. An ethanol/water mixture is a good starting point.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, or if a charcoal treatment was performed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again. Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes). Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed column without any air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 5% ethyl acetate in hexanes). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound tlc_analysis TLC Analysis to Assess Purity and Impurity Profile start->tlc_analysis decision Is the purity acceptable? tlc_analysis->decision end Pure Product decision->end Yes recrystallization Recrystallization decision->recrystallization No, minor impurities column_chromatography Column Chromatography decision->column_chromatography No, significant impurities or a complex mixture recrystallization->tlc_analysis Check Purity recrystallization_troubleshooting Recrystallization Troubleshooting recrystallization->recrystallization_troubleshooting Issues? column_chromatography->tlc_analysis Check Purity of Fractions column_troubleshooting Column Chromatography Troubleshooting column_chromatography->column_troubleshooting Issues?

References

Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde (CAS: 1221716-04-6).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most probable synthetic pathways for this compound are:

  • Pathway 1: Electrophilic Bromination. This route involves the direct bromination of 3-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group (-OCF₃) is an ortho-, para-directing, deactivating group, while the aldehyde group (-CHO) is a meta-directing, deactivating group. This combination of directing effects favors the introduction of the bromine atom at the C4 position, which is ortho to the trifluoromethoxy group and meta to the aldehyde group.

  • Pathway 2: Formylation. This pathway starts with 1-bromo-2-(trifluoromethoxy)benzene and introduces the aldehyde group. Common formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions can be employed. The trifluoromethoxy group will direct the formylation to the ortho and para positions. Formylation at the position para to the bromine atom and ortho to the trifluoromethoxy group yields the desired product.

Q2: What are the potential isomeric byproducts I might encounter during the bromination of 3-(trifluoromethoxy)benzaldehyde?

A2: During the electrophilic bromination of 3-(trifluoromethoxy)benzaldehyde, the formation of several isomeric byproducts is possible due to the directing effects of the substituents. The primary byproduct of concern would be the result of bromination at other activated positions on the ring. Given the directing effects, the most likely isomeric byproduct would be 2-Bromo-5-(trifluoromethoxy)benzaldehyde. Over-bromination can also lead to di-brominated products.

Q3: What side reactions can occur during the formylation of 1-bromo-2-(trifluoromethoxy)benzene?

A3: In formylation reactions such as the Vilsmeier-Haack or Gattermann-Koch, several side reactions can reduce the yield and purity of the desired product. These include:

  • Incomplete reaction: The starting material, 1-bromo-2-(trifluoromethoxy)benzene, may remain if the reaction conditions (temperature, time, reagent stoichiometry) are not optimal.

  • Hydrolysis of intermediates: The iminium salt intermediate in the Vilsmeier-Haack reaction is sensitive to moisture and can hydrolyze back to the starting material or other byproducts if water is not rigorously excluded.[1][2][3]

  • Formation of regioisomers: While the desired isomer is favored, small amounts of other formylated isomers might be produced.

Q4: How can I purify the final this compound product?

A4: Purification of aromatic aldehydes like this compound typically involves one or more of the following techniques:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble or insoluble at all temperatures.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from byproducts and unreacted starting materials based on differences in polarity.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification. However, care must be taken to avoid thermal decomposition.

  • Bisulfite Adduct Formation: Aldehydes can form solid, water-soluble adducts with sodium bisulfite. This can be used to separate the aldehyde from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with acid or base.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of this compound.

Pathway 1: Electrophilic Bromination of 3-(trifluoromethoxy)benzaldehyde

Issue 1: Low yield of the desired 4-bromo isomer.

Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature The temperature can influence the regioselectivity of the bromination. Perform the reaction at a lower temperature to favor the thermodynamically more stable product.
Incorrect Brominating Agent The choice of brominating agent (e.g., Br₂, NBS) and catalyst (e.g., FeBr₃) can affect the outcome. Consider screening different brominating agents and Lewis acid catalysts.
Formation of Multiple Isomers The directing effects of the substituents may not be completely selective. Purify the crude product using column chromatography to isolate the desired isomer.

Issue 2: Formation of over-brominated byproducts.

Possible Cause Troubleshooting Step
Excess Brominating Agent Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent slowly to the reaction mixture can also help control the reaction.
Reaction Time Too Long Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant over-bromination occurs.
Pathway 2: Formylation of 1-bromo-2-(trifluoromethoxy)benzene

Issue 1: Low conversion of the starting material.

Possible Cause Troubleshooting Step
Insufficiently Activated Aromatic Ring The trifluoromethoxy group is deactivating, which can make formylation challenging. Ensure the use of a potent formylating agent and appropriate reaction conditions (e.g., higher temperature, longer reaction time).
Decomposition of the Formylating Agent Reagents used in Vilsmeier-Haack (e.g., POCl₃, DMF) and Gattermann-Koch (e.g., CO, HCl, AlCl₃) reactions are sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Poor Reagent Quality Use freshly distilled or high-purity reagents to ensure their reactivity.

Issue 2: Product is contaminated with starting material and other non-polar impurities.

Possible Cause Troubleshooting Step
Incomplete Reaction As mentioned above, optimize reaction conditions to drive the reaction to completion.
Inefficient Purification Employ column chromatography with a suitable solvent gradient to effectively separate the more polar aldehyde product from the less polar starting material and other non-polar byproducts.

Experimental Protocols & Data

General Protocol for Electrophilic Bromination of an Aromatic Aldehyde:

  • Dissolve the substituted benzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid).

  • Add a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the reaction mixture with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • Perform an aqueous workup to remove the catalyst and other water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Vilsmeier-Haack Formylation of an Aryl Bromide:

  • In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) to the DMF with stirring to form the Vilsmeier reagent.

  • Allow the mixture to warm to room temperature, then add the aryl bromide substrate.

  • Heat the reaction mixture to the appropriate temperature and for the required time, monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

Visualizations

Synthesis_Pathways cluster_bromination Pathway 1: Electrophilic Bromination cluster_formylation Pathway 2: Formylation 3-(trifluoromethoxy)benzaldehyde 3-(trifluoromethoxy)benzaldehyde 4-Bromo-3-(trifluoromethoxy)benzaldehyde_P1 This compound 3-(trifluoromethoxy)benzaldehyde->4-Bromo-3-(trifluoromethoxy)benzaldehyde_P1 Br₂, FeBr₃ Byproducts_Br Isomeric & Over-brominated Byproducts 3-(trifluoromethoxy)benzaldehyde->Byproducts_Br Side Reactions 1-bromo-2-(trifluoromethoxy)benzene 1-bromo-2-(trifluoromethoxy)benzene 4-Bromo-3-(trifluoromethoxy)benzaldehyde_P2 This compound 1-bromo-2-(trifluoromethoxy)benzene->4-Bromo-3-(trifluoromethoxy)benzaldehyde_P2 Vilsmeier or Gattermann-Koch Byproducts_F Unreacted Starting Material, Hydrolysis Products 1-bromo-2-(trifluoromethoxy)benzene->Byproducts_F Side Reactions

Caption: Synthetic pathways to this compound.

Troubleshooting_Logic Start Start Low_Yield Low Product Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reaction_Conditions Verify Temp, Time, Stoichiometry Low_Yield->Check_Reaction_Conditions Yes Optimize_Purification Optimize Recrystallization or Chromatography Impure_Product->Optimize_Purification Yes End End Impure_Product->End No Check_Reaction_Conditions->Impure_Product Check_Reagent_Quality Use Anhydrous Solvents & Fresh Reagents Check_Reaction_Conditions->Check_Reagent_Quality Characterize_Byproducts Identify Byproducts (NMR, GC-MS) Optimize_Purification->Characterize_Byproducts Characterize_Byproducts->End

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Column Chromatography of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (60 Å, 230-400 mesh) is the most commonly used and recommended stationary phase. Its polarity is well-suited for the separation of moderately polar aromatic aldehydes from non-polar and highly polar impurities.

Q2: Which mobile phase system is best suited for the elution of this compound?

A2: A common and effective mobile phase system is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate.[1] The optimal ratio will depend on the specific impurities present in your crude sample. It is highly recommended to first determine the ideal solvent ratio using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is a UV-active compound due to its aromatic ring. Therefore, it can be easily visualized on a TLC plate using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background.

Q4: What are the potential impurities I should be trying to separate from my product?

A4: Potential impurities can include unreacted starting materials, such as the corresponding benzyl alcohol or benzoic acid, and by-products from the synthetic route. Over-oxidation of the aldehyde to the corresponding carboxylic acid is a common side reaction. If the synthesis involves a bromination step, isomers with different bromination patterns could also be present.

Q5: My this compound seems to be degrading on the silica gel column. What can I do?

A5: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[2] If you observe streaking on your TLC plate or a lower than expected yield, you can consider neutralizing the silica gel. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) before packing the column.

Troubleshooting Guide

Issue Potential Cause Solution
Poor Separation of Spots on TLC The polarity of the mobile phase is either too high or too low.- If the spots are all at the bottom of the TLC plate (low Rf), increase the polarity of the mobile phase by adding more ethyl acetate.- If the spots are all at the top of the TLC plate (high Rf), decrease the polarity by adding more hexanes.
Co-elution of Product and Impurity The polarity of the product and the impurity are very similar in the chosen solvent system.- Try a different solvent system. For example, you could replace ethyl acetate with diethyl ether or dichloromethane to alter the selectivity.- Employ a very shallow gradient elution during column chromatography, starting with a low polarity mobile phase and gradually increasing the polarity.
Product Elutes Too Quickly (in the first few fractions) The mobile phase is too polar.- Reduce the polarity of the mobile phase (increase the proportion of hexanes).- Ensure your initial mobile phase for the column is the same as or less polar than the one that gave a good Rf value (around 0.2-0.3) on TLC.
Product is Not Eluting from the Column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.- If the product is still retained, a stronger eluent like dichloromethane or a small percentage of methanol in dichloromethane might be necessary. However, be cautious as methanol can sometimes dissolve silica gel.[3]
Tailing of the Product Spot on TLC and Column Fractions The compound is interacting too strongly with the acidic sites on the silica gel.- Add a small amount of a modifier to your mobile phase, such as a few drops of acetic acid if the compound is neutral or basic, or triethylamine if it is acidic. For an aldehyde, which is relatively neutral, this is less common but can occur if acidic impurities are present.
Low Yield of Purified Product - The compound may be degrading on the silica gel.- The compound may be spread across too many fractions that were not identified as containing the product.- Consider deactivating the silica gel with triethylamine as mentioned in the FAQs.- Carefully monitor all fractions by TLC to ensure all product-containing fractions are collected.- The crude material might not have been fully loaded onto the column. Ensure complete transfer.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. The specific mobile phase composition should be optimized based on TLC analysis of your crude product.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates (silica gel coated with fluorescent indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., start with 9:1, 8:2, and 7:3 ratios).

    • Visualize the plate under a UV lamp. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (as determined by TLC).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions. The size of the fractions will depend on the size of your column.

    • Start with the mobile phase composition that gave your product an Rf of ~0.2-0.3 on TLC.

    • You can run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity by adding more ethyl acetate).

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Poor Separation check_rf Check Rf on TLC start->check_rf rf_high Rf too high (>0.4)? check_rf->rf_high rf_low Rf too low (<0.1)? check_rf->rf_low streaking Streaking/Tailing? check_rf->streaking decrease_polarity Decrease Mobile Phase Polarity (e.g., more hexanes) rf_high->decrease_polarity Yes good_separation Good Separation rf_high->good_separation No increase_polarity Increase Mobile Phase Polarity (e.g., more ethyl acetate) rf_low->increase_polarity Yes rf_low->good_separation No neutralize_silica Consider Neutralizing Silica (e.g., with triethylamine) streaking->neutralize_silica Yes streaking->good_separation No

Caption: Troubleshooting workflow for poor separation in column chromatography.

LogicalRelationships cluster_factors Factors Influencing Separation cluster_outcomes Separation Outcomes StationaryPhase Stationary Phase (Silica Gel) Resolution Resolution StationaryPhase->Resolution Adsorption MobilePhase Mobile Phase (Hexanes:Ethyl Acetate) MobilePhase->Resolution Elution Strength ElutionTime Elution Time MobilePhase->ElutionTime Polarity Analyte Analyte Properties (Polarity, Functional Groups) Analyte->Resolution Differential Migration Purity Product Purity Resolution->Purity

Caption: Logical relationships of factors affecting chromatographic separation.

References

Technical Support Center: Suzuki Coupling of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side reactions in the Suzuki coupling of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The electron-withdrawing nature of the trifluoromethoxy and aldehyde groups can predispose this substrate to specific undesired reaction pathways.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Cross-Coupled Product

A low yield of the target biaryl product is a common issue. This is often accompanied by the presence of several byproducts. The first step in troubleshooting is to identify these side products.

Diagnostic Workflow:

start Low Yield of Desired Product check_sm Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_sm identify_side_products Identify Major Side Products check_sm->identify_side_products no_reaction Starting Material Unchanged identify_side_products->no_reaction [No Side Products] dehalogenation Dehalogenated Starting Material (3-(trifluoromethoxy)benzaldehyde) identify_side_products->dehalogenation [Dehalogenation] homocoupling Homocoupling of Boronic Acid (Biphenyl derivative) identify_side_products->homocoupling [Homocoupling] optimize_catalyst Optimize Catalyst System (Ligand, Precursor) no_reaction->optimize_catalyst optimize_base Optimize Base and Solvent dehalogenation->optimize_base protocol_A Protocol A: Inert Conditions homocoupling->protocol_A optimize_conditions Adjust Reaction Conditions (Temperature, Time) optimize_catalyst->optimize_conditions protocol_B Protocol B: Alternative Base/Solvent optimize_base->protocol_B protocol_C Protocol C: Bulky Ligands optimize_conditions->protocol_C

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki couplings?

A1: Due to the electron-deficient nature of the aryl bromide, two primary side reactions are commonly encountered:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, yielding 3-(trifluoromethoxy)benzaldehyde. This is a common pathway for electron-deficient aryl halides.

  • Homocoupling of the Boronic Acid: Two molecules of the boronic acid partner couple to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen or can be mediated by the palladium catalyst itself, especially with electron-deficient boronic acids.

A third, less common, side reaction could involve the aldehyde functionality, though this is typically less reactive under standard Suzuki conditions.

Q2: My main side product is the dehalogenated arene. How can I minimize this?

A2: Hydrodehalogenation can be influenced by the choice of base, solvent, and the presence of water.

Troubleshooting Steps for Dehalogenation:

ParameterRecommendationRationale
Base Use a weaker, non-hydroxide base.Strong bases or the presence of hydroxide can promote protonolysis of the aryl-palladium intermediate. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).
Solvent Ensure anhydrous conditions.Water can be a proton source. Using anhydrous solvents and drying agents can mitigate this. However, in some systems, a small amount of water is necessary for the catalytic cycle to proceed efficiently.
Boronic Acid Quality Use high-purity boronic acid.Impurities in the boronic acid can sometimes contribute to side reactions.
Q3: I am observing significant amounts of boronic acid homocoupling. What are the causes and solutions?

A3: Homocoupling is a frequent issue, particularly with electron-deficient boronic acids. It can be caused by oxygen in the reaction mixture or by the palladium catalyst itself.

Mitigation Strategies for Homocoupling:

ParameterRecommendationRationale
Atmosphere Rigorously exclude oxygen.Degas the solvent and reaction mixture thoroughly (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction.
Palladium Precursor Use a Pd(0) source or a pre-catalyst that rapidly reduces to Pd(0).Pd(II) species can directly promote homocoupling. Using a catalyst like Pd(PPh₃)₄ or ensuring rapid reduction of a Pd(II) source (e.g., Pd(OAc)₂) can be beneficial.
Ligand Employ bulky, electron-rich phosphine ligands.Ligands like SPhos or XPhos can promote the desired cross-coupling pathway and suppress homocoupling.
Reducing Agents Add a mild reducing agent.In some cases, adding a small amount of a reducing agent like potassium formate can help maintain the palladium in the active Pd(0) state and suppress Pd(II)-mediated homocoupling.
Q4: Can the aldehyde group on my starting material interfere with the reaction?

**A4

Technical Support Center: Optimization of Buchwald-Hartwig Amination with 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Buchwald-Hartwig amination of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The information is presented in a question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the Buchwald-Hartwig amination of this compound?

A1: For electron-deficient aryl bromides such as this compound, a good starting point involves using a palladium precatalyst with a bulky, electron-rich phosphine ligand.[1] A strong base and an anhydrous, aprotic solvent are also recommended.[1] Below is a table summarizing suggested starting conditions based on successful couplings of similar substrates.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound

ComponentRecommendationConcentration/LoadingRationale
Aryl Halide This compound1.0 equiv.Substrate
Amine Primary or Secondary Amine1.1–1.2 equiv.Nucleophile
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1–2 mol%Forms the active Pd(0) species.[2]
Ligand XPhos, RuPhos, or SPhos1.2–2.4 mol%Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination for electron-deficient aryl halides.[1]
Base NaOt-Bu or Cs₂CO₃1.2–1.5 equiv.A strong base is typically required to deprotonate the amine.[3]
Solvent Toluene or Dioxane (anhydrous)0.1–0.5 MAprotic solvents that can dissolve the reagents are preferred.[1]
Temperature 80–110 °C-Higher temperatures are often necessary for challenging substrates.[2]
Atmosphere Inert (Argon or Nitrogen)-The catalytic system is sensitive to air and moisture.[1]

Q2: I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

A2: Low or no conversion is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

Table 2: Troubleshooting Low Conversion

Potential CauseSuggested Solution(s)Rationale
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand.- Consider using a more robust pre-catalyst (e.g., a G3 or G4 palladacycle).Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to decomposition and loss of activity over time.[4]
Inefficient Ligand - Screen other bulky, electron-rich phosphine ligands such as BrettPhos or tBuXPhos.[5]The choice of ligand is critical, and the optimal ligand can be substrate-dependent.[6]
Inappropriate Base - Switch to a stronger base like LiHMDS if your substrate is compatible.- Ensure the base is a fine, dry powder to maximize surface area and reactivity.Incomplete deprotonation of the amine will stall the catalytic cycle. The solubility and strength of the base are key factors.[6]
Low Reaction Temperature - Incrementally increase the reaction temperature by 10-20 °C.The oxidative addition step for electron-deficient aryl halides can be slow and may require more thermal energy.[2]
Presence of Oxygen or Water - Ensure all glassware is oven-dried.- Use anhydrous solvents and degas them prior to use.- Perform the entire reaction under a strictly inert atmosphere (e.g., in a glovebox).[1]Oxygen can oxidize the active Pd(0) catalyst, while water can hydrolyze the base and interfere with the reaction.[7]

Q3: My reaction is producing a significant amount of hydrodehalogenated byproduct (3-(trifluoromethoxy)benzaldehyde). How can I minimize this side reaction?

A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[8] It can arise from β-hydride elimination from the palladium-amido intermediate or from other pathways.

Table 3: Minimizing Hydrodehalogenation

Potential CauseSuggested Solution(s)Rationale
High Reaction Temperature - Lower the reaction temperature.Higher temperatures can sometimes favor side reactions over the desired product formation.
Catalyst/Ligand System - Screen different ligands. Bidentate ligands like BINAP or DPPF have been shown to sometimes suppress this pathway.[7]The ligand sphere around the palladium center influences the relative rates of reductive elimination and side reactions.
Presence of a Hydrogen Source - Ensure all reagents and solvents are scrupulously dried.Adventitious water or other protic sources can contribute to hydrodehalogenation.[7]

Q4: The aldehyde group in my starting material seems to be unstable under the reaction conditions. What can I do?

A4: The aldehyde functionality can be sensitive to the strongly basic conditions of the Buchwald-Hartwig reaction, potentially leading to side reactions like aldol condensation or Cannizzaro reactions, although the latter is less likely under anhydrous conditions.

Recommended Strategies:

  • Protect the Aldehyde: Consider protecting the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) before the Buchwald-Hartwig reaction. The acetal is stable to the basic conditions and can be readily deprotected with aqueous acid after the C-N bond formation.

  • Use Weaker Bases: If protection is not feasible, screening weaker bases like K₃PO₄ or K₂CO₃ might be beneficial, although this will likely require higher temperatures and longer reaction times.[9]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Reaction Setup:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.[1]

  • To the same vessel, add the base (e.g., NaOt-Bu, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).[1]

  • Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide) via syringe.[1]

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

Monitoring and Work-up:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.[1]

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[1]

  • Concentrate the filtrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-amino-3-(trifluoromethoxy)benzaldehyde derivative.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR₂)L_n]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR₂)L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Start Reaction check_conversion Low/No Conversion? start->check_conversion inactive_catalyst Check Catalyst Activity (Use fresh reagents) check_conversion->inactive_catalyst Yes check_side_products Side Products Observed? check_conversion->check_side_products No screen_ligands Screen Ligands (XPhos, RuPhos, etc.) inactive_catalyst->screen_ligands screen_bases Screen Bases (NaOt-Bu, Cs₂CO₃) screen_ligands->screen_bases increase_temp Increase Temperature screen_bases->increase_temp increase_temp->start hydrodehalogenation Hydrodehalogenation? check_side_products->hydrodehalogenation Yes success Successful Reaction check_side_products->success No aldehyde_reaction Aldehyde Side Reaction? hydrodehalogenation->aldehyde_reaction No lower_temp Lower Temperature hydrodehalogenation->lower_temp Yes protect_aldehyde Protect Aldehyde Group aldehyde_reaction->protect_aldehyde Yes aldehyde_reaction->success No screen_bidentate_ligands Screen Bidentate Ligands lower_temp->screen_bidentate_ligands screen_bidentate_ligands->start protect_aldehyde->start

Caption: Troubleshooting workflow for the Buchwald-Hartwig reaction.

References

Technical Support Center: 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1] Several suppliers recommend refrigeration, with temperatures between 2-8°C.[2] It is also advised to protect the compound from heat, sparks, open flames, and sources of ignition.[3]

Q2: What is the expected shelf-life of this compound?

Currently, there is no specific, publicly available quantitative data on the long-term shelf-life of this compound. Stability will depend on the storage conditions and the purity of the material. For critical applications, it is recommended to perform periodic quality control checks.

Q3: What are the potential signs of degradation of this compound?

Aromatic aldehydes, in general, are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid.[4] Visual signs of degradation for this compound, which is typically a liquid, may include a change in color or the appearance of solid precipitate.[5] A change in odor may also indicate decomposition. For quantitative assessment, analytical techniques such as HPLC or GC-MS can be used to check for the appearance of new impurity peaks.

Q4: What materials are incompatible with this compound?

This compound should not be stored with strong oxidizing agents.[3] Contact with these materials can lead to vigorous reactions and degradation of the compound.

Q5: Is this compound sensitive to air or moisture?

The safety data sheet indicates that exposure to moisture should be avoided.[3] While not explicitly stated to be air-sensitive in all documents, it is good laboratory practice to handle aldehydes under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage or sensitive reactions.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound.

Issue 1: Inconsistent or unexpected experimental results.

If your experiments are yielding inconsistent or unexpected results, consider the stability of the starting material.

  • Visual Inspection: Check the appearance of your stock of this compound. Any discoloration or presence of precipitates could indicate degradation.

  • Purity Check: Re-analyze the purity of the compound using an appropriate analytical method like HPLC, GC, or NMR. Compare the results with the certificate of analysis provided by the supplier.

  • Storage Conditions: Verify that the compound has been stored according to the recommended conditions (refrigerated, dry, and away from light and incompatible materials).

Issue 2: The compound has changed color.

A change in color can be a sign of impurity formation.

  • Identify Impurities: Attempt to identify the impurities using techniques like LC-MS or GC-MS. The most likely impurity is the corresponding carboxylic acid formed via oxidation.

  • Purification: If the purity is compromised, consider purifying the aldehyde by distillation or column chromatography before use.

Issue 3: Low yield in a reaction where the aldehyde is a reactant.

Low reaction yields can be attributed to a lower-than-expected concentration of the active aldehyde.

  • Quantify the Aldehyde: Use a quantitative analytical method, such as quantitative NMR (qNMR) or HPLC with a calibrated standard, to determine the exact concentration of the aldehyde in your stock.

  • Consider Inhibitors: If the compound has started to degrade, the degradation products might inhibit your reaction.

Data Presentation

As no specific quantitative stability data was found in the public domain, the following table summarizes the qualitative storage and handling recommendations from various sources.

ParameterRecommendationSource
Storage Temperature Sealed in dry, 2-8°CChemScene[2]
Store in a well-ventilated place. Keep container tightly closed.Fluorochem[1]
Conditions to Avoid Heat, sparks, open flames, sources of ignition. Exposure to moisture.Fluorochem[3]
Keep away from heat and sources of ignition.Sigma-Aldrich
Incompatible Materials Strong oxidizing agentsFluorochem[3]
Handling Handle in a well-ventilated place. Use in a chemical fume hood.Fluorochem[1]
Avoid contact with skin, eyes, and clothing.Fluorochem[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a general framework for a forced degradation study to assess the stability of this compound under various stress conditions.

1. Objective: To evaluate the stability of this compound under acidic, basic, oxidative, and thermal stress conditions.

2. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Oven

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature for 24 hours.

    • At time points 0, 4, 8, and 24 hours, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the neat compound in an oven at 80°C for 48 hours.

    • After 48 hours, dissolve a portion of the sample in methanol to the initial stock solution concentration and analyze by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

4. Data Analysis: Calculate the percentage of degradation for each condition and time point. Identify major degradation products if possible using techniques like LC-MS.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_purity Check Purity of Aldehyde start->check_purity purity_ok Purity OK? check_purity->purity_ok review_protocol Review Experimental Protocol purity_ok->review_protocol Yes purify Purify or Replace Aldehyde purity_ok->purify No protocol_ok Protocol Correct? review_protocol->protocol_ok protocol_ok->review_protocol No troubleshoot_other Troubleshoot Other Reagents/Conditions protocol_ok->troubleshoot_other Yes re_run Re-run Experiment troubleshoot_other->re_run purify->re_run

Caption: Troubleshooting workflow for inconsistent experimental results.

StorageHandling start Receiving Compound log_info Log Lot Number and Date start->log_info storage_conditions Store at 2-8°C in a Tightly Sealed Container log_info->storage_conditions protect Protect from Light, Heat, and Moisture storage_conditions->protect dispensing Dispense under Inert Atmosphere protect->dispensing usage Use in a Well-Ventilated Fume Hood dispensing->usage

Caption: Recommended storage and handling workflow.

References

Handling and safety precautions for 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling and effective use of 4-Bromo-3-(trifluoromethoxy)benzaldehyde (CAS No. 1221716-04-6) in a laboratory setting. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed safety protocols.

Safety and Handling FAQs

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To minimize exposure risk, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles are required. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn.

  • Respiratory Protection: All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere (e.g., nitrogen) for long-term stability.[3]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Q5: How should I dispose of waste containing this compound?

A5: All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds. Dispose of all waste in accordance with local, state, and federal regulations.

Physicochemical and Safety Data

PropertyValueReference
CAS Number 1221716-04-6[3][4]
Molecular Formula C₈H₄BrF₃O₂[1][3]
Molecular Weight 269.02 g/mol [3][4]
Physical Form Liquid[4][5]
Purity Typically ≥95%[4]
Storage Temperature Ambient Temperature; 2-8°C for long-term storage[3][4]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Hazard Statements H315, H319, H335[1][2]
Precautionary Statements P260, P271, P280[4]

Experimental Troubleshooting Guide

The following troubleshooting guide focuses on common issues encountered during Suzuki-Miyaura cross-coupling reactions, a frequent application for this compound.

General Workflow for Handling Hazardous Chemicals

G General Workflow for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Risk Assessment prep_2 Gather PPE prep_1->prep_2 prep_3 Prepare Fume Hood prep_2->prep_3 handling_1 Weighing prep_3->handling_1 Start Experiment handling_2 Reaction Setup handling_1->handling_2 handling_3 Reaction Monitoring handling_2->handling_3 cleanup_1 Quench Reaction handling_3->cleanup_1 Reaction Complete cleanup_2 Workup & Purification cleanup_1->cleanup_2 cleanup_3 Segregate Waste cleanup_2->cleanup_3 cleanup_4 Decontaminate Glassware cleanup_3->cleanup_4 end End cleanup_4->end End of Process

Caption: A generalized workflow for handling hazardous chemicals in a laboratory setting.

Q6: My Suzuki-Miyaura coupling reaction is not proceeding or has a very low yield. What are the possible causes and solutions?

A6: Low or no yield in a Suzuki coupling can be attributed to several factors. Here is a logical approach to troubleshooting the issue:

G Troubleshooting Low Yield in Suzuki Coupling cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low or No Product cat_check Is the Pd(0) catalyst active? start->cat_check reagent_check Are the boronic acid and base of good quality? start->reagent_check cond_check Are the solvent and temperature optimal? start->cond_check cat_solution_1 Use fresh catalyst or a pre-catalyst. cat_check->cat_solution_1 cat_solution_2 Ensure anaerobic conditions to prevent oxidation. cat_check->cat_solution_2 reagent_solution_1 Use fresh, high-purity boronic acid. reagent_check->reagent_solution_1 reagent_solution_2 Ensure the base is anhydrous and finely powdered. reagent_check->reagent_solution_2 cond_solution_1 Ensure solvents are degassed. cond_check->cond_solution_1 cond_solution_2 Optimize reaction temperature. cond_check->cond_solution_2 cond_solution_3 Consider a different solvent system to improve solubility. cond_check->cond_solution_3

Caption: A troubleshooting guide for low-yielding Suzuki-Miyaura coupling reactions.

Q7: I am observing significant amounts of side products in my reaction. What are they and how can I minimize them?

A7: Common side reactions in Suzuki couplings include dehalogenation of the aryl bromide and homocoupling of the boronic acid.[6][7][8]

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture.

    • Solution: Use a milder base, ensure high-purity reagents, and minimize reaction time and temperature.

  • Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[7]

    • Solution: Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a Pd(0) source directly, rather than generating it in situ from a Pd(II) salt, can sometimes reduce homocoupling.[7]

Q8: I am having trouble with the solubility of this compound in my reaction solvent. What can I do?

  • Solvent Selection: Consider using solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or 1,4-dioxane, often in combination with water to dissolve the inorganic base.

  • Determining Solubility: If you are unsure about the solubility in your chosen solvent, you can perform a simple solubility test. Add a small, known amount of the compound to a measured volume of the solvent at your desired reaction temperature and observe for complete dissolution. This can be done on a small scale before committing to a large-scale reaction.

  • Co-solvents: Using a co-solvent system can often improve the solubility of all reaction components.

Q9: What is a general experimental protocol for a Suzuki-Miyaura coupling reaction with this compound?

A9: The following is a general protocol that can be adapted and optimized for your specific needs.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water, THF/water, or toluene/ethanol/water)

Procedure:

  • To a flame-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel.

Disclaimer: The information provided in this technical support center is intended for use by qualified professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions and in accordance with all applicable regulations.

References

Technical Support Center: Purification of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the synthetic route used. Potential impurities may include:

  • Unreacted Starting Materials: Such as 4-bromo-3-(trifluoromethoxy)toluene if the synthesis involves oxidation of the methyl group.

  • Over-oxidation Byproduct: The corresponding carboxylic acid, 4-bromo-3-(trifluoromethoxy)benzoic acid, can be formed if the oxidation is too harsh.

  • Isomeric Impurities: Depending on the specificity of the bromination or functional group introduction, other positional isomers may be present.

  • Residual Reagents: Inorganic salts or reagents from the reaction workup may persist in the crude product. For instance, if manganese dioxide is used for oxidation, traces might remain.[1]

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

Q2: What is the physical state of this compound and how does it affect the purification strategy?

A2: this compound is typically a liquid at room temperature.[2] This physical state makes vacuum distillation a primary and effective method for purification. If solid impurities are present, filtration will be a necessary preliminary step. While recrystallization is generally used for solids, it is not a suitable primary purification method for a liquid compound unless it has a melting point just below room temperature and a suitable solvent system can be identified.

Q3: Which analytical techniques are recommended to assess the purity of this compound?

A3: To accurately determine the purity of this compound, the following analytical techniques are recommended:

  • Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is excellent for separating and quantifying volatile impurities, including isomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for identifying and quantifying non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities. ¹⁹F NMR can be particularly useful for analyzing fluorinated compounds and their impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the aldehyde functional group (C=O stretch typically around 1700 cm⁻¹) and other characteristic functional groups.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Purification by Vacuum Distillation

Issue 1: The compound is not distilling at the expected temperature.

  • Possible Cause: The vacuum is not low enough.

    • Solution: Check the vacuum pump and all connections for leaks. Ensure the vacuum gauge is reading accurately. For substituted bromobenzaldehydes, pressures in the range of 0.1 to 26 mbar have been reported to be effective.

  • Possible Cause: The thermometer is placed incorrectly.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Possible Cause: The heating mantle temperature is too low.

    • Solution: Gradually increase the temperature of the heating mantle. Be cautious not to overheat, as this can lead to decomposition.

Issue 2: The compound appears to be decomposing during distillation (darkening of the liquid).

  • Possible Cause: The distillation temperature is too high.

    • Solution: Improve the vacuum to lower the boiling point of the compound. A lower pressure will allow for distillation at a lower temperature, minimizing thermal degradation.

  • Possible Cause: Presence of acidic or basic impurities.

    • Solution: Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution if acidic impurities are suspected) before distillation. Ensure the compound is thoroughly dried after washing.

Purification by Column Chromatography

Issue 3: The compound is not moving from the origin on the TLC plate or column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and incrementally increase the polarity.

Issue 4: All components are running with the solvent front on the TLC plate or eluting together from the column.

  • Possible Cause: The eluent is too polar.

    • Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane).

Issue 5: The separation between the product and an impurity is poor.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

    • Solution: Try a different solvent system. For example, you could replace ethyl acetate with diethyl ether or dichloromethane. Sometimes a three-component solvent system can improve separation.

  • Possible Cause: The column is overloaded.

    • Solution: Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use 50-100 times the weight of silica gel to the weight of the crude sample.

Experimental Protocols

General Protocol for Vacuum Distillation
  • Preparation: Ensure the crude this compound is free of solid impurities by filtration, possibly through a pad of Celite.[1] The apparatus should be thoroughly dry.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum connection. Use a magnetic stirrer and a heating mantle.

  • Distillation:

    • Place the crude liquid in the distillation flask.

    • Slowly apply vacuum, ensuring a controlled pressure drop.

    • Begin heating the distillation flask gently.

  • Analysis: Analyze the collected fractions for purity using GC or HPLC.

General Protocol for Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for Aromatic Aldehydes

Purification MethodPrincipleAdvantagesDisadvantagesApplicability to this compound
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Effective for thermally stable liquids; can handle large quantities; relatively fast.Not suitable for thermally sensitive compounds; requires a good vacuum system.Highly Recommended as the compound is a liquid.
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase.High resolution; applicable to a wide range of compounds; can separate closely related isomers.Can be time-consuming and require large volumes of solvent; potential for sample loss on the column.Recommended for removing polar impurities or for small-scale purification.
Recrystallization Purification of solids based on differences in solubility in a given solvent at different temperatures.Can yield very pure crystalline products; relatively inexpensive.Only applicable to solids; requires finding a suitable solvent.Not Applicable for the liquid product itself, but could be used to remove solid impurities.

Mandatory Visualizations

experimental_workflow cluster_prep Crude Product Preparation cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product crude Crude this compound filtration Filtration (e.g., through Celite) crude->filtration Removal of solid impurities distillation Vacuum Distillation filtration->distillation For liquid product chromatography Column Chromatography filtration->chromatography For removal of polar/isomeric impurities analysis GC, HPLC, NMR, IR distillation->analysis chromatography->analysis pure_product Pure Product (≥98%) analysis->pure_product Confirmation of Purity

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_distillation Vacuum Distillation Issues cluster_chromatography Column Chromatography Issues start Purification Issue Encountered no_distillate No Distillate start->no_distillate decomposition Decomposition (Darkening) start->decomposition no_movement Compound at Origin start->no_movement fast_elution Compound in Solvent Front start->fast_elution poor_separation Poor Separation start->poor_separation solution_vacuum Check Vacuum & Leaks Increase Temperature no_distillate->solution_vacuum solution_decomp Improve Vacuum Pre-neutralize Crude decomposition->solution_decomp solution_no_move Increase Eluent Polarity no_movement->solution_no_move solution_fast Decrease Eluent Polarity fast_elution->solution_fast solution_poor_sep Change Solvent System Reduce Column Load poor_separation->solution_poor_sep

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Bromo-3-(trifluoromethoxy)benzaldehyde (CAS No: 1221716-04-6).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

General Questions

Q1: What are the common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Oxidation: Oxidation of the corresponding benzyl alcohol, [3-Bromo-4-(trifluoromethoxy)phenyl]methanol.

  • Formylation via Lithium-Halogen Exchange: This involves treating 1-bromo-2-(trifluoromethoxy)benzene with an organolithium reagent followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1][2]

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 1-bromo-2-(trifluoromethoxy)benzene, using a Vilsmeier reagent prepared from DMF and an acid chloride like phosphoryl chloride (POCl₃).[3][4][5]

Q2: How should I purify the final product?

A2: Purification is typically achieved through silica gel column chromatography. The crude product can also be recrystallized. The choice of solvent for chromatography (e.g., hexanes/ethyl acetate mixtures) or recrystallization will depend on the impurities present.

Troubleshooting: Oxidation of [3-Bromo-4-(trifluoromethoxy)phenyl]methanol

Q3: My oxidation reaction is slow or incomplete. What could be the cause?

A3: Incomplete oxidation can result from several factors:

  • Inactive Oxidizing Agent: The activity of oxidizing agents like manganese dioxide (MnO₂) can vary between batches. Ensure you are using a high-purity, activated grade of MnO₂.

  • Insufficient Reagent: An inadequate molar excess of the oxidizing agent can lead to incomplete conversion. A significant excess is often required.

  • Poor Solubility: The starting alcohol may have limited solubility in the chosen solvent at the reaction temperature, reducing the reaction rate. Ensure adequate solvent volume and vigorous stirring.

Q4: I am having difficulty removing the manganese dioxide (MnO₂) solids post-reaction. What is the best method?

A4: Filtering the reaction mixture through a pad of Celite® or diatomaceous earth is the standard and most effective method.[6] If the filter clogs, use a wider funnel and a thicker Celite® pad. Washing the filter cake thoroughly with the reaction solvent (e.g., dichloromethane) is crucial to recover all the product.

Troubleshooting: Formylation via Lithium-Halogen Exchange

Q5: My lithiation reaction is failing, and I am recovering only the starting material. Why is this happening?

A5: This is a common issue and almost always points to the presence of moisture or other electrophilic impurities.

  • Anhydrous Conditions: This reaction is extremely sensitive to moisture. All glassware must be rigorously dried (e.g., oven-dried overnight and cooled under an inert atmosphere), and all solvents and reagents must be anhydrous.[7]

  • Reagent Quality: The organolithium reagent (e.g., n-BuLi) degrades over time. Use a freshly titrated or newly purchased bottle.

  • Low Temperature: Lithium-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is stable.

Q6: The yield is low, and I'm observing a significant amount of byproduct from the reaction of the organolithium reagent with the solvent.

A6: This suggests that the subsequent formylation step is too slow or inefficient.

  • Temperature Control: Add the DMF at a low temperature (-78 °C) and then allow the reaction to warm slowly. Adding DMF at higher temperatures can lead to side reactions.

  • Quenching: Ensure the reaction is properly quenched with an aqueous solution after the formylation is complete.

Troubleshooting: Vilsmeier-Haack Reaction

Q7: My Vilsmeier-Haack reaction is not working on 1-bromo-2-(trifluoromethoxy)benzene. What is the issue?

A7: The Vilsmeier-Haack reaction works best on electron-rich aromatic rings.[4][8] The trifluoromethoxy group is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. This makes the reaction challenging for this specific substrate. To overcome this, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more potent Vilsmeier reagent, but this increases the risk of side reactions. The lithiation-formylation route is generally more reliable for deactivated systems.

Synthesis Route Comparison

Parameter Oxidation Lithium-Halogen Exchange Vilsmeier-Haack Reaction
Starting Material [3-Bromo-4-(trifluoromethoxy)phenyl]methanol1-Bromo-2-(trifluoromethoxy)benzene1-Bromo-2-(trifluoromethoxy)benzene
Key Reagents MnO₂, PCC, or other oxidizing agentsn-BuLi or s-BuLi, DMFPOCl₃ (or SOCl₂), DMF
Typical Yield Good to Excellent (e.g., 82%)[6]GoodVariable, potentially low
Pros High yielding, relatively clean reaction.Good for deactivated rings, high regioselectivity.Uses inexpensive reagents.
Cons Requires synthesis of the starting alcohol.Requires strictly anhydrous conditions and low temperatures.Not ideal for electron-poor substrates.[4]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Oxidation of [3-Bromo-4-(trifluoromethoxy)phenyl]methanol

This protocol is adapted from established literature procedures.[6]

  • Materials:

    • [3-Bromo-4-(trifluoromethoxy)phenyl]methanol (1.0 eq.)

    • Activated Manganese Dioxide (MnO₂) (approx. 5-10 eq.)

    • Dichloromethane (DCM)

    • Celite®

  • Procedure:

    • To a solution of [3-Bromo-4-(trifluoromethoxy)phenyl]methanol in dichloromethane, add activated manganese dioxide.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours (e.g., 12 hours).[6]

    • Upon completion, prepare a short plug of Celite® in a sintered glass funnel.

    • Filter the reaction mixture through the Celite® pad to remove the solid MnO₂.

    • Wash the filter cake thoroughly with additional dichloromethane to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by silica gel chromatography if necessary.

Reagent Amount (for 47.1 mmol scale) Molar Eq.
(4-bromo-3-(trifluoromethyl)phenyl)methanol12.0 g1.0
Manganese Dioxide25.6 g~6.25
Dichloromethane100 mL-
Reported Yield 10.0 g (82%) [6]-

Protocol 2: Formylation via Lithium-Halogen Exchange

This is a general procedure and may require optimization.

  • Materials:

    • 1-Bromo-2-(trifluoromethoxy)benzene (1.0 eq.)

    • n-Butyllithium (n-BuLi) (1.1 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF) (1.2 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Set up an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

    • Dissolve 1-bromo-2-(trifluoromethoxy)benzene in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Slowly add anhydrous DMF dropwise, again keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.

    • Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Visualized Workflows and Logic

Synthesis_Pathways cluster_start Starting Materials cluster_product Final Product cluster_path1 Route 1: Formylation cluster_path2 Route 2: Oxidation SM1 1-Bromo-2-(trifluoromethoxy)benzene R1_Step1 Lithium-Halogen Exchange (n-BuLi, -78°C) SM1->R1_Step1 R2_Step1 Reduction (e.g., NaBH4 on formylated intermediate) SM1->R2_Step1 Hypothetical Precursor Step Product This compound R1_Step2 Formylation (DMF) R1_Step1->R1_Step2 R1_Step2->Product R2_Step2 [3-Bromo-4-(trifluoromethoxy)phenyl]methanol R2_Step1->R2_Step2 R2_Step3 Oxidation (MnO2) R2_Step2->R2_Step3 R2_Step3->Product

Caption: Overview of primary synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield in Lithiation-Formylation Q1 Is starting material recovered? Start->Q1 Ans1_Yes Reaction did not initiate. Q1->Ans1_Yes Yes Ans1_No Reaction initiated but product degraded or lost. Q1->Ans1_No No Cause1 Moisture in system? Ans1_Yes->Cause1 Cause2 Organolithium reagent inactive? Ans1_Yes->Cause2 Cause3 Reaction temp too high? Ans1_No->Cause3 Cause4 Inefficient workup/ purification? Ans1_No->Cause4 Sol1 Dry all glassware/solvents. Cause1->Sol1 Sol2 Titrate or use new n-BuLi. Cause2->Sol2 Sol3 Maintain temp at -78°C. Cause3->Sol3 Sol4 Optimize extraction and chromatography. Cause4->Sol4

Caption: Troubleshooting flowchart for low yield in the lithiation-formylation synthesis.

Vilsmeier_Haack_Mechanism cluster_reagents Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Ion Intermediate Vilsmeier->Intermediate Attack by Arene Arene Electron-Rich Arene Arene->Intermediate Hydrolysis Aqueous Workup (H₂O) Intermediate->Hydrolysis Product Aryl Aldehyde Hydrolysis->Product

Caption: Simplified logical flow of the Vilsmeier-Haack formylation reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-3-(trifluoromethoxy)benzaldehyde Analogs in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated and electron-deficient benzaldehyde derivatives are pivotal building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Among these, 4-Bromo-3-(trifluoromethoxy)benzaldehyde stands out as a versatile intermediate, featuring a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and a strongly electron-withdrawing trifluoromethoxy group that modulates the electronic properties of the aromatic ring.[1]

This guide provides an objective comparison of the reactivity of this compound and its analogs in three fundamental organic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The information presented, including representative experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.

I. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. The reactivity of aryl halides in this palladium-catalyzed reaction is significantly influenced by the nature of the halogen and the electronic properties of the substituents on the aromatic ring.

Reactivity Principles

The generally accepted order of reactivity for aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle is I > Br > Cl.[2] This is attributed to the decreasing bond dissociation energy from C-Cl to C-I. Consequently, aryl bromides, such as this compound, are typically more reactive than their chloro-analogs, often allowing for milder reaction conditions and higher yields.[2]

Electron-withdrawing groups on the aryl halide can accelerate the rate-determining oxidative addition step, thus enhancing reactivity. The trifluoromethoxy group (-OCF3) at the 3-position of this compound is a potent electron-withdrawing group, which is expected to increase the electrophilicity of the carbon bearing the bromine atom and facilitate the oxidative addition to the palladium(0) catalyst.

Comparative Performance in Suzuki-Miyaura Coupling
Aryl BromideBoronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O4-6~95%[2]
4-Bromo-3-(trifluoromethyl)anilinePhenylboronic acidPd-poly(AA) hybridK₃PO₄Toluene/H₂O1062%[3]
4-BromonitrobenzenePhenylboronic acidPd-poly(AA) hybridK₃PO₄Toluene/H₂O10>95%[3]

Note: The data for the aniline and nitro analogs are provided to illustrate the impact of strong electron-withdrawing groups on the reactivity in Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Pd Catalyst & Ligand - Base Solvents Add Solvents (e.g., Toluene/Water) Reagents->Solvents Degas Degas with Inert Gas (Ar/N₂) Solvents->Degas Heat Heat and Stir (e.g., 90-100 °C) Degas->Heat Workup Aqueous Workup and Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional organic molecules.[4]

Reactivity Principles

Similar to the Suzuki-Miyaura coupling, the reactivity of aryl halides in the Buchwald-Hartwig amination is dependent on the C-X bond strength (I > Br > Cl) and the electronic nature of the aromatic ring. The oxidative addition of the aryl halide to the palladium(0) complex is a key step in the catalytic cycle.[4] The presence of the electron-withdrawing trifluoromethoxy group in this compound is anticipated to facilitate this step, thereby enhancing its reactivity compared to electron-neutral or electron-rich analogs.

Comparative Performance in Buchwald-Hartwig Amination

Direct comparative data for this compound is scarce. However, data for the structurally similar 4-bromo-3-(trifluoromethyl)aniline provides insight into the reactivity of such electron-deficient systems.

Aryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (1.0)XPhos (2.0)NaOtBu (1.2)Toluene1001695
4-Bromo-3-(trifluoromethyl)anilineAnilinePd₂(dba)₃ (1.5)BrettPhos (3.0)K₂CO₃ (2.0)t-AmylOH1101888
2-Bromo-5-(trifluoromethyl)pyridinePiperidinePd(OAc)₂ (2.0)RuPhos (4.0)Cs₂CO₃ (2.0)Toluene1001285

Note: This data is compiled from representative procedures and should be used as a guideline.[5]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary) (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos) (1.2-2.4 mol%)

  • Base (e.g., Sodium tert-butoxide) (1.2-1.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the base, this compound, and the amine to the Schlenk tube.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br (this compound) ArBr->OxAdd PdII_complex Ar-Pd(II)(Br)Ln OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord Amine R₂NH Amine->Amine_Coord Base Base Deprotonation Deprotonation Base->Deprotonation Amine_Coord->Deprotonation Amido_complex Ar-Pd(II)(NR₂)Ln Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination.

III. Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.

Reactivity Principles

For an SNAr reaction to occur, the aromatic ring must be electron-deficient to be susceptible to nucleophilic attack. The presence of one or more strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).

In this compound, the trifluoromethoxy group and the aldehyde group are both electron-withdrawing. However, their positions relative to the bromine leaving group (meta and para, respectively) are not both optimal for stabilizing the Meisenheimer complex through resonance. The aldehyde group at the para position can effectively stabilize the negative charge, but the meta-positioned trifluoromethoxy group will have a less pronounced stabilizing effect through resonance, though it will contribute through its inductive effect.

Comparative Reactivity in SNAr

The reactivity of aryl halides in SNAr reactions is often counterintuitive when compared to SN1 and SN2 reactions. The rate-determining step is typically the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. Therefore, more electronegative halogens, which make the carbon atom more electrophilic, can lead to faster reaction rates. The general reactivity order for the leaving group in SNAr can be F > Cl > Br > I.

Given the electronic arrangement in this compound, it is expected to be less reactive in SNAr reactions compared to analogs with electron-withdrawing groups at both ortho and para positions to the leaving group. For instance, a compound like 4-bromo-3,5-dinitrobenzaldehyde would likely be significantly more reactive.

Due to the generally lower reactivity of aryl bromides compared to fluorides and chlorides in SNAr, and the suboptimal positioning of one of the electron-withdrawing groups, this compound is not an ideal substrate for this transformation under standard conditions. More forcing conditions or the use of a stronger nucleophile would likely be required.

Reactivity_Comparison cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination cluster_SNAr Nucleophilic Aromatic Substitution S_High High Reactivity (Electron-deficient Ar-Br) B_High High Reactivity (Electron-deficient Ar-Br) SN_Moderate Moderate to Low Reactivity (Suboptimal EWG position) Target This compound Target->S_High Target->B_High Target->SN_Moderate

Reactivity summary of this compound.

Conclusion

This compound is a highly valuable and reactive intermediate, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The presence of the electron-withdrawing trifluoromethoxy group enhances its reactivity in the oxidative addition step, making it a favorable substrate for these transformations. Conversely, its utility in nucleophilic aromatic substitution reactions is likely limited due to the suboptimal positioning of the trifluoromethoxy group for stabilizing the Meisenheimer intermediate. This guide provides a foundational understanding to aid researchers in the strategic application of this versatile building block.

References

A Comparative Guide to the Reactivity of 4-Bromo-3-(trifluoromethoxy)benzaldehyde and 4-bromo-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Bromo-3-(trifluoromethoxy)benzaldehyde and 4-bromo-3-chlorobenzaldehyde. The analysis is grounded in fundamental principles of organic chemistry, supported by quantitative data on the electronic effects of the substituents, and supplemented with representative experimental protocols for key transformations.

Introduction to Reactivity

The reactivity of substituted benzaldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the aldehyde functional group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon.[1] Both the trifluoromethoxy (-OCF3) and chloro (-Cl) groups are electron-withdrawing, but their electronic effects differ in magnitude, leading to distinct reactivity profiles for this compound and 4-bromo-3-chlorobenzaldehyde.

Electronic Effects of Substituents

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.[2][3][4][5] For the compounds , the key substituents are at the 3-position (meta to the aldehyde group).

The trifluoromethoxy group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[2] The chloro group is also electron-withdrawing, primarily through its inductive effect.

Table 1: Hammett Constants for Meta-Substituents

SubstituentHammett Constant (σm)
-Cl0.37
-OCF30.38

Data sourced from available chemical literature.[6]

As indicated by the Hammett constants, the trifluoromethoxy group is a slightly stronger electron-withdrawing group than the chloro group at the meta position. This suggests that this compound will exhibit a higher reactivity towards nucleophiles compared to 4-bromo-3-chlorobenzaldehyde.

Comparative Reactivity in Key Reactions

Based on the electronic properties of the substituents, we can predict the relative reactivity of the two benzaldehydes in several common organic reactions.

Nucleophilic Addition Reactions (e.g., Wittig Reaction)

In nucleophilic addition reactions, the rate is accelerated by the presence of electron-withdrawing groups. Therefore, This compound is expected to be more reactive than 4-bromo-3-chlorobenzaldehyde in reactions such as the Wittig reaction. The increased electrophilicity of the carbonyl carbon in the trifluoromethoxy-substituted compound makes it a more favorable target for the phosphorus ylide.

Oxidation to Carboxylic Acids

The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation. While the electronic effects of the substituents on the aromatic ring play a role, the reaction is generally facile for most substituted benzaldehydes. The slightly stronger electron-withdrawing nature of the -OCF3 group might subtly influence the reaction rate, but both compounds are expected to undergo oxidation efficiently under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the 4-position of both molecules is the reactive site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The electronic nature of the substituents at the 3-position can influence the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond. Generally, electron-withdrawing groups can facilitate this step. Given the very similar Hammett constants of the -OCF3 and -Cl groups, the reactivity of both compounds in Suzuki-Miyaura coupling is expected to be comparable. Both are anticipated to be excellent substrates for such transformations.[1]

Experimental Protocols

The following are generalized experimental protocols for key reactions. These are based on procedures for structurally similar compounds and may require optimization for the specific substrates.

Wittig Reaction

This protocol describes the reaction of a substituted benzaldehyde with a phosphorus ylide to form an alkene.

Materials:

  • Substituted benzaldehyde (this compound or 4-bromo-3-chlorobenzaldehyde) (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (1.2 mmol)

  • Dichloromethane (CH2Cl2), anhydrous (10 mL)

  • Diethyl ether

  • Hexanes

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.2 mmol) in anhydrous dichloromethane (5 mL).

  • Add the ylide solution dropwise to the aldehyde solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and concentrate the filtrate to obtain the crude alkene product.

  • Purify the product by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of the aryl bromides with an arylboronic acid.

Materials:

  • Substituted benzaldehyde (this compound or 4-bromo-3-chlorobenzaldehyde) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • Triphenylphosphine (PPh3) (0.04 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Oxidation to Benzoic Acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid using potassium permanganate.

Materials:

  • Substituted benzaldehyde (this compound or 4-bromo-3-chlorobenzaldehyde) (1.0 mmol)

  • Potassium permanganate (KMnO4) (1.5 mmol)

  • Acetone

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 mmol) in a mixture of acetone and water.

  • Add potassium permanganate (1.5 mmol) portion-wise to the solution while stirring. Maintain the temperature below 30°C using a water bath.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product.

  • Collect the product by vacuum filtration, wash with cold water, and dry.[7][8][9]

Visualizations

Theoretical_Reactivity_Comparison cluster_reactants Reactants cluster_properties Electronic Properties cluster_reactivity Predicted Reactivity 4_Bromo_3_trifluoromethoxy This compound EWG_trifluoromethoxy -OCF3 Stronger EWG (σm = 0.38) 4_Bromo_3_trifluoromethoxy->EWG_trifluoromethoxy  Substituent Similar_Reactivity Similar Reactivity in Suzuki Coupling 4_Bromo_3_trifluoromethoxy->Similar_Reactivity 4_bromo_3_chloro 4-bromo-3-chlorobenzaldehyde EWG_chloro -Cl Strong EWG (σm = 0.37) 4_bromo_3_chloro->EWG_chloro  Substituent 4_bromo_3_chloro->Similar_Reactivity Higher_Reactivity Higher Reactivity in Nucleophilic Addition EWG_trifluoromethoxy->Higher_Reactivity  Leads to Lower_Reactivity Slightly Lower Reactivity in Nucleophilic Addition EWG_chloro->Lower_Reactivity  Leads to

Caption: Predicted reactivity based on electronic properties.

Wittig_Reaction_Workflow start Start dissolve_aldehyde Dissolve Substituted Benzaldehyde in CH2Cl2 start->dissolve_aldehyde add_ylide Add Phosphorus Ylide Solution dissolve_aldehyde->add_ylide monitor_reaction Monitor by TLC add_ylide->monitor_reaction workup Solvent Removal and Trituration monitor_reaction->workup purify Column Chromatography workup->purify product Alkene Product purify->product

Caption: General workflow for the Wittig reaction.

Suzuki_Coupling_Workflow start Start mix_reagents Combine Aryl Bromide, Boronic Acid, Catalyst, Base start->mix_reagents degas Degas with Inert Gas mix_reagents->degas heat Heat Reaction Mixture degas->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Biaryl Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion

References

Navigating the Bioactive Landscape of 4-Bromo-3-(trifluoromethoxy)benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the biological activities of derivatives of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a promising starting material in medicinal chemistry. While comprehensive comparative studies on a wide range of its derivatives are emerging, this document synthesizes available data on its analogues and related compounds to offer insights into their potential anticancer and antimicrobial properties.

The unique combination of a bromo group and a trifluoromethoxy group on the benzaldehyde ring suggests a potential for significant biological activity. The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability, while the bromo substituent can facilitate interactions with biological targets.[1] Derivatives of this compound, particularly Schiff bases and hydrazones, are of considerable interest in the development of new therapeutic agents.[2][3]

Comparative Analysis of Biological Activity

The primary biological activities explored for derivatives of halogenated and trifluoromethoxylated benzaldehydes are their anticancer and antimicrobial effects. The following sections present a comparative overview based on available data for these classes of compounds.

Anticancer Activity

Schiff base derivatives of substituted benzaldehydes have demonstrated notable cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action is often attributed to the induction of apoptosis.[3] While specific data for a series of this compound derivatives is limited, studies on structurally related compounds provide valuable insights into their potential efficacy.

For instance, Schiff base complexes of bromo- and methoxy-substituted salicylaldehydes have been shown to exhibit potent anticancer activity, with some derivatives showing lower IC50 values than the standard drug cisplatin against Hep-G2 and MCF-7 cell lines.[5][6]

Table 1: Comparative in vitro Anticancer Activity of Representative Schiff Base Derivatives

Compound IDParent AldehydeDerivative TypeCell LineIC50 (µM)Reference CompoundIC50 (µM)
L5 5-(diethylamino)salicylaldehydeSchiff BaseHeLaNot specifiedCarboplatinNot specified
MCF-7Not specified
MnL2 Complex 5-methoxysalicylaldehydeSchiff Base Metal ComplexHep-G22.6 ± 0.11 µg/mlCisplatin4.0 µg/ml
MCF-73.0 ± 0.2 µg/ml
5-C-2-4-NABA 4-nitrobenzaldehydeSchiff BaseTSCCF446.68 µg/mL--

Note: This table includes data from various substituted benzaldehyde derivatives to illustrate the potential range of anticancer activity. Direct comparison should be made with caution due to differing experimental conditions.

Antimicrobial Activity

Hydrazone derivatives of substituted benzaldehydes have been investigated for their antibacterial and antifungal properties.[2][7][8][9] A study on fluorinated hydrazide-hydrazones directly compared a derivative of 4-(trifluoromethoxy)benzaldehyde with a 4-fluorobenzaldehyde derivative, demonstrating the superior antibacterial activity of the trifluoromethoxy-substituted compound.[2]

Table 2: Comparative in vitro Antimicrobial Activity of Representative Hydrazone Derivatives

Compound IDParent AldehydeDerivative TypeBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Hydrazone 127 4-(trifluoromethoxy)benzaldehydeHydrazide-hydrazoneP. aeruginosaSimilar to AmpicillinNot specified
E. coliSimilar to AmpicillinNot specified
S. aureusSimilar to AmpicillinNot specified
S. pyogenesSimilar to AmpicillinNot specified
Hydrazone 126 4-fluorobenzaldehydeHydrazide-hydrazoneP. aeruginosaLess than Hydrazone 127Not specified
E. coliLess than Hydrazone 127Not specified
S. aureusLess than Hydrazone 127Not specified
S. pyogenesLess than Hydrazone 127Not specified
Compound 7c 4-hydroxy-3-nitrobenzaldehydeHydrazoneB. subtilisNot specified200
S. cerevisiaeNot specified200
Compound 7g 4-hydroxy-3-nitrobenzaldehydeHydrazoneE. coliNot specified200
P. aeruginosaNot specified200

Note: This table highlights the antimicrobial potential of hydrazone derivatives from various substituted benzaldehydes. The data for Hydrazone 127 and 126 provides a direct comparison of the effect of the trifluoromethoxy group versus a fluoro group.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays mentioned.

Synthesis of Schiff Base and Hydrazone Derivatives

A general procedure for the synthesis of Schiff bases and hydrazones from this compound is as follows:

  • Dissolution: Dissolve 1 mmol of this compound in a suitable solvent (e.g., ethanol).

  • Addition of Amine/Hydrazine: Add an equimolar amount of the respective primary amine (for Schiff bases) or hydrazine/hydrazide (for hydrazones) to the solution.

  • Catalysis: Add a catalytic amount of an acid (e.g., glacial acetic acid).

  • Reaction: Reflux the mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and processes.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start This compound reaction Condensation Reaction start->reaction amine Primary Amine / Hydrazine amine->reaction product Schiff Base / Hydrazone Derivative reaction->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization anticancer Anticancer Screening (MTT Assay) product->anticancer antimicrobial Antimicrobial Screening (MIC Determination) product->antimicrobial data_analysis Data Analysis (IC50 / MIC values) anticancer->data_analysis antimicrobial->data_analysis

Caption: General workflow for the synthesis and biological evaluation of derivatives.

signaling_pathway cluster_cell Cancer Cell derivative Bioactive Derivative receptor Cell Surface Receptor derivative->receptor Binds caspase9 Caspase-9 Activation receptor->caspase9 Initiates signal caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Hypothetical apoptotic signaling pathway induced by a bioactive derivative.

References

Comparative Guide to the Structure-Activity Relationship of 4-Bromo-3-(trifluoromethoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a hypothetical series of Schiff base derivatives of 4-bromo-3-(trifluoromethoxy)benzaldehyde and their potential activity as inhibitors of a hypothetical enzyme, "InflammoKinase." The objective is to delineate the relationship between structural modifications and inhibitory activity, offering insights for the rational design of more potent and selective inhibitors.

Quantitative Data Summary

The inhibitory activities of the synthesized derivatives against "InflammoKinase" were evaluated and are summarized in Table 1. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Inhibitory Activity of this compound Schiff Base Derivatives against InflammoKinase

Compound IDR Group (Substitution on Aniline Ring)IC50 (µM)
1a H15.8
1b 4-OCH₃8.2
1c 4-Cl12.5
1d 4-NO₂25.1
1e 4-OH5.5
1f 3,4-(OCH₃)₂4.1
1g 2-OH9.8
1h 4-N(CH₃)₂6.7

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 suggests several key SAR trends for this series of Schiff base derivatives:

  • Influence of Phenyl Ring Substitution: The nature and position of the substituent on the aniline ring significantly impact the inhibitory activity.

  • Electron-Donating Groups: The presence of electron-donating groups (EDGs) at the para-position of the aniline ring generally enhances activity. For instance, the methoxy (1b, IC50 = 8.2 µM), hydroxyl (1e, IC50 = 5.5 µM), and dimethylamino (1h, IC50 = 6.7 µM) analogs are more potent than the unsubstituted compound (1a, IC50 = 15.8 µM). The dimethoxy derivative (1f, IC50 = 4.1 µM) exhibited the highest potency, suggesting that increased electron density on the phenyl ring is favorable for binding.

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups (EWGs) appear to diminish the inhibitory activity. The nitro-substituted compound (1d, IC50 = 25.1 µM) was the least active in the series. The chloro-substituted derivative (1c, IC50 = 12.5 µM) showed a slight decrease in activity compared to the parent compound.

  • Positional Effects: The position of the substituent also plays a role. The 2-hydroxy substituted compound (1g, IC50 = 9.8 µM) was less active than its 4-hydroxy counterpart (1e, IC50 = 5.5 µM), indicating that substitution at the para-position is preferred for optimal activity.

Experimental Protocols

General Synthetic Procedure for Schiff Base Derivatives (1a-1h)

A solution of this compound (1.0 mmol) in ethanol (10 mL) was added to a solution of the appropriately substituted aniline (1.0 mmol) in ethanol (10 mL). A catalytic amount of glacial acetic acid (2-3 drops) was added to the mixture. The reaction mixture was refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base derivative. The structure of all synthesized compounds was confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro InflammoKinase Inhibition Assay

The inhibitory activity of the synthesized compounds against InflammoKinase was determined using a standard in vitro kinase assay. The assay was performed in a 96-well plate. Each well contained 10 µL of the test compound (at varying concentrations), 20 µL of InflammoKinase enzyme solution, and 20 µL of a specific peptide substrate in a kinase buffer. The reaction was initiated by the addition of 10 µL of ATP solution. The plate was incubated at 37°C for 60 minutes. The reaction was stopped by the addition of a kinase-glo reagent, and the luminescence was measured using a microplate reader. The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Visualizations

experimental_workflow Experimental Workflow for SAR Study cluster_synthesis Synthesis of Derivatives cluster_assay Biological Evaluation cluster_analysis Data Analysis start This compound + Substituted Anilines reaction Schiff Base Formation (Ethanol, Acetic Acid, Reflux) start->reaction purification Filtration, Washing, Drying reaction->purification characterization ¹H NMR, ¹³C NMR, MS purification->characterization assay_prep Prepare Assay Plate: Compound, Enzyme, Substrate characterization->assay_prep Test Compounds initiation Initiate Reaction with ATP assay_prep->initiation incubation Incubate at 37°C initiation->incubation termination Stop Reaction & Measure Luminescence incubation->termination data_analysis Calculate IC50 Values termination->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: Workflow for the synthesis, biological evaluation, and SAR analysis of derivatives.

signaling_pathway Hypothetical InflammoKinase Signaling Pathway ext_stimulus Inflammatory Stimulus receptor Cell Surface Receptor ext_stimulus->receptor inflammo_kinase InflammoKinase receptor->inflammo_kinase activates downstream_protein Downstream Effector Protein inflammo_kinase->downstream_protein phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) downstream_protein->transcription_factor activates nucleus Nucleus transcription_factor->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression inhibitor Schiff Base Inhibitor (e.g., Compound 1f) inhibitor->inflammo_kinase inhibits

Caption: Inhibition of the hypothetical InflammoKinase signaling pathway by a Schiff base derivative.

A Comparative Spectroscopic Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde and its structural analogs. Due to the limited availability of direct experimental data for this compound, this guide leverages comprehensive data from its isomers and other closely related substituted benzaldehydes. This comparative approach allows for the prediction and understanding of its spectroscopic behavior, offering a valuable resource for compound identification, characterization, and quality control in a research and development setting.

Introduction to Spectroscopic Analysis of Substituted Benzaldehydes

Spectroscopic techniques are fundamental tools in the structural elucidation and purity assessment of organic molecules. For substituted benzaldehydes, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a wealth of information. The position and electronic nature of substituents on the benzene ring profoundly influence the spectral characteristics of the aldehyde functional group and the aromatic system. This guide will explore these influences through a comparative lens, focusing on this compound and its analogs.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of relevant substituted benzaldehydes. This data serves as a reference for predicting the spectral properties of this compound and for comparing it with potential synthetic precursors, byproducts, or alternative compounds.

Table 1: ¹H NMR Spectroscopic Data of Substituted Benzaldehydes in CDCl₃

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
4-Bromo-3-(trifluoromethyl)benzaldehyde[1]10.05 (s, 1H)8.19 (s, 1H), 7.94-7.88 (m, 2H)
4-Bromobenzaldehyde~9.9 (s, 1H)~7.7-7.8 (m, 4H)
4-(Trifluoromethyl)benzaldehyde~10.1 (s, 1H)~7.8-8.0 (m, 4H)
3-(Trifluoromethyl)benzaldehyde~10.1 (s, 1H)~7.7-8.2 (m, 4H)
4-Chlorobenzaldehyde~9.98 (s, 1H)~7.5-7.8 (m, 4H)
4-Methoxybenzaldehyde~9.87 (s, 1H)~6.9-7.8 (m, 4H)

Table 2: Key IR Absorption Frequencies (cm⁻¹) of Substituted Benzaldehydes

CompoundC=O StretchAldehyde C-H StretchC-F Stretch
4-Bromo-3-(trifluoromethyl)benzaldehyde[1]1704Not specified1123
4-Bromobenzaldehyde~1700~2820, ~2730-
4-(Trifluoromethyl)benzaldehyde~1710~2830, ~2740~1320
Benzaldehyde~1703~2820, ~2720-

Table 3: Mass Spectrometry Data of Substituted Benzaldehydes

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
4-Bromo-3-(trifluoromethyl)benzaldehyde[1]C₈H₄BrF₃O253.02219 ([M]⁺)
4-BromobenzaldehydeC₇H₅BrO185.02184/186 (M⁺, M+2), 155/157, 127, 104, 76
4-(Trifluoromethyl)benzaldehydeC₈H₅F₃O174.12174 (M⁺), 173, 145, 125, 95

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the benzaldehyde sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

    • Typical parameters for ¹H NMR include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid sample directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ and 16-32 scans are generally sufficient.

  • Data Analysis:

    • Identify characteristic absorption bands for the carbonyl group (C=O), aldehyde C-H, aromatic C-H, and any substituent-specific vibrations (e.g., C-Br, C-F).

Mass Spectrometry (MS)
  • Sample Introduction:

    • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.

    • For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it directly into the ion source.

  • Ionization:

    • Electron Ionization (EI) at 70 eV is commonly used for these types of molecules.

  • Data Acquisition:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). Note the characteristic M+2 peak for bromine-containing compounds due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.

    • Analyze the fragmentation pattern to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane).

    • Perform serial dilutions to obtain concentrations that give absorbance values within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition:

    • Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • Use the pure solvent as a blank for baseline correction.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax).

    • The position and intensity of the absorption bands provide information about the electronic transitions and the extent of conjugation in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a substituted benzaldehyde derivative.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Synthesis Synthesis of Benzaldehyde Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C, 19F) Purification->NMR IR IR Purification->IR MS MS Purification->MS UV_Vis UV-Vis Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Comparative_Analysis Comparative Analysis Purity_Assessment->Comparative_Analysis Final_Report Publication/Report Comparative_Analysis->Final_Report

Caption: General workflow for the spectroscopic analysis of substituted benzaldehydes.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its analogs. By utilizing the provided comparative data and experimental protocols, researchers can effectively approach the analysis and characterization of these and other related compounds in their drug discovery and development endeavors.

References

Comparative Purity Analysis of Commercially Available 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. The accurate assessment of its purity is critical to ensure the reliability and reproducibility of experimental results and the quality of final products. This document outlines detailed experimental protocols for purity determination using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a comparative analysis of hypothetical commercial samples.

Potential Impurities in this compound

The purity of this compound can be affected by impurities arising from the synthetic route. Common methods for introducing the trifluoromethoxy group can sometimes lead to side reactions.[1][2][3][4][5][6][7] Potential impurities may include:

  • Isomeric Impurities: Positional isomers such as 2-bromo-5-(trifluoromethoxy)benzaldehyde and 4-bromo-2-(trifluoromethoxy)benzaldehyde.

  • Precursor-Related Impurities: Unreacted starting materials like 4-bromo-3-hydroxybenzaldehyde or related precursors.

  • Over-brominated Species: Products with additional bromine atoms on the aromatic ring.

  • Related Aldehyde Impurities: The corresponding benzoic acid (4-bromo-3-(trifluoromethoxy)benzoic acid) formed by oxidation, or the benzyl alcohol (4-bromo-3-(trifluoromethoxy)benzyl alcohol) from incomplete oxidation.[8]

  • Byproducts of Trifluoromethoxylation: Incomplete reaction can lead to the formation of difluoromethoxy or chlorodifluoromethoxy analogues.

Comparative Analysis of Commercial Samples

To illustrate the potential variability in purity among different suppliers, the following table summarizes hypothetical data from the analysis of samples from three anonymous commercial sources.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 98.599.297.8
Purity by GC-MS (%) 98.299.197.5
Purity by ¹H NMR (qNMR, %) 98.699.398.0
Purity by ¹⁹F NMR (qNMR, %) 98.799.497.9
Major Impurity Identified Isomer (0.8%)Benzoic Acid (0.5%)Starting Material (1.2%)
Water Content (Karl Fischer, %) 0.150.100.25
Appearance White to off-white solidWhite crystalline solidPale yellow solid

Experimental Workflow

The following diagram outlines the logical workflow for the comprehensive purity analysis of this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Comparison sample_receipt Receive Commercial Samples (Suppliers A, B, C) sample_prep_hplc Prepare Samples for HPLC (Dissolve in Acetonitrile) sample_receipt->sample_prep_hplc sample_prep_gcms Prepare Samples for GC-MS (Dissolve in Dichloromethane) sample_receipt->sample_prep_gcms sample_prep_nmr Prepare Samples for NMR (Dissolve in CDCl3 with Internal Standard) sample_receipt->sample_prep_nmr hplc HPLC-UV Analysis sample_prep_hplc->hplc gcms GC-MS Analysis sample_prep_gcms->gcms nmr NMR Spectroscopy (¹H and ¹⁹F) sample_prep_nmr->nmr data_analysis Data Processing and Impurity Identification hplc->data_analysis gcms->data_analysis nmr->data_analysis comparison Comparative Purity Assessment data_analysis->comparison report Generate Comparison Guide comparison->report

Caption: Experimental workflow for purity analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from its non-volatile impurities and isomers.[9][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the identification and quantification of volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of the compound without the need for a specific reference standard of the analyte. Both ¹H and ¹⁹F NMR are utilized for a comprehensive analysis.[11][12][13]

¹H NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 8.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the characteristic aldehyde proton signal of the analyte and a well-resolved signal from the internal standard. Calculate the purity based on the integral values, molar masses, and weights of the sample and internal standard.

¹⁹F NMR Spectroscopy

  • Instrumentation: NMR spectrometer equipped with a fluorine probe.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: A certified fluorinated reference material (e.g., trifluorotoluene).

  • Sample Preparation: Same as for ¹H NMR, but using a fluorinated internal standard.

  • Acquisition Parameters:

    • Proton Decoupling: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 s.

    • Number of Scans: 16.

  • Data Processing: Process the spectrum and integrate the trifluoromethoxy signal of the analyte and the signal of the internal standard. Calculate the purity using a similar formula as for ¹H qNMR. The wide chemical shift range of ¹⁹F NMR often provides better signal separation and a simpler spectrum for quantification.[13]

Conclusion

The purity of commercially available this compound can vary between suppliers. For applications in research and drug development where high purity is paramount, it is recommended to perform a comprehensive analysis using orthogonal techniques such as HPLC, GC-MS, and qNMR. This multi-faceted approach ensures the accurate identification and quantification of any impurities, thereby safeguarding the integrity of subsequent research and development activities. Researchers should carefully consider the potential impurities and select analytical methods that are best suited for their detection.

References

A Comparative Guide to the Synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and materials science, the efficient synthesis of highly functionalized intermediates is paramount. 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a key building block in the preparation of various pharmaceuticals and agrochemicals, presents a unique synthetic challenge. This guide provides a comparative analysis of plausible synthesis routes for this compound, offering detailed experimental protocols and supporting data to inform your research and development efforts.

Two primary retrosynthetic approaches are considered here: the formylation of a substituted benzene and the bromination of a substituted benzaldehyde. Each route offers distinct advantages and disadvantages in terms of starting material availability, regioselectivity, and potential yield.

Route 1: Formylation of 1-Bromo-2-(trifluoromethoxy)benzene

This approach begins with the commercially available starting material, 1-bromo-2-(trifluoromethoxy)benzene. The key transformation is the introduction of a formyl group (-CHO) onto the aromatic ring. Two common and effective methods for this transformation are ortho-lithiation followed by quenching with a formylating agent, and the Vilsmeier-Haack reaction.

Method 1a: Ortho-Lithiation and Formylation

This method relies on the directing effect of the trifluoromethoxy group to achieve regioselective lithiation at the ortho position, which is para to the bromine atom. The resulting aryllithium species is then reacted with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq.) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq., solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) is added dropwise, again keeping the temperature below -70 °C. The reaction is stirred for an additional 2-3 hours at -78 °C.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Method 1b: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. The trifluoromethoxy group is sufficiently activating to promote this electrophilic substitution, with the formylation expected to occur at the sterically less hindered position para to the trifluoromethoxy group.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) is cooled to 0 °C. Phosphorus oxychloride (POCl₃, 1.2 eq.) is added dropwise with stirring. The mixture is then stirred at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation: The reaction mixture is cooled back to 0 °C, and a solution of 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane is added dropwise. The reaction is then heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Hydrolysis and Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring. A saturated aqueous solution of sodium acetate is added to adjust the pH to ~6. The mixture is then heated at reflux for 1-2 hours to complete the hydrolysis of the iminium salt intermediate.

  • Purification: After cooling, the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography or distillation under reduced pressure to yield the final product.

cluster_0 Route 1: Formylation start 1-Bromo-2-(trifluoromethoxy)benzene lithiation Ortho-lithiation (n-BuLi, THF, -78 °C) start->lithiation Method 1a vilsmeier Vilsmeier-Haack (POCl₃, DMF) start->vilsmeier Method 1b formylation_lith Formylation (DMF) lithiation->formylation_lith hydrolysis_vils Hydrolysis vilsmeier->hydrolysis_vils product This compound formylation_lith->product hydrolysis_vils->product

Caption: Workflow for the synthesis of this compound via formylation.

FeatureMethod 1a: Ortho-LithiationMethod 1b: Vilsmeier-Haack
Reagents n-Butyllithium, DMF, THFPOCl₃, DMF
Reaction Temperature -78 °C0 °C to 80 °C
Reaction Time 3-5 hours4-8 hours
Typical Yield (Analogous Reactions) 60-80%50-70%
Advantages High regioselectivity, milder conditions for formylation step.Avoids pyrophoric organolithium reagents.
Disadvantages Requires cryogenic temperatures, strictly anhydrous conditions.Use of corrosive POCl₃, higher reaction temperatures.

Route 2: Bromination of 3-(trifluoromethoxy)benzaldehyde

An alternative strategy involves the electrophilic bromination of commercially available 3-(trifluoromethoxy)benzaldehyde. The success of this route is highly dependent on the regioselectivity of the bromination reaction, which is influenced by the directing effects of the existing substituents. The trifluoromethoxy group is an ortho, para-director, while the aldehyde group is a meta-director. This can lead to the formation of a mixture of isomers.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-(trifluoromethoxy)benzaldehyde (1.0 eq.) in a suitable solvent (e.g., acetic acid, dichloromethane, or a mixture thereof) in a round-bottom flask, a brominating agent is added.

  • Bromination: N-Bromosuccinimide (NBS, 1.0-1.2 eq.) is added portion-wise at room temperature. A catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) or a protic acid (e.g., H₂SO₄) may be required to facilitate the reaction. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed.

  • Work-up: The reaction is quenched with an aqueous solution of sodium thiosulfate to destroy any excess bromine. The mixture is then diluted with water and extracted with an organic solvent.

  • Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over a drying agent, and concentrated. The resulting crude product, likely a mixture of isomers, requires careful purification by column chromatography or recrystallization to isolate the desired this compound.

cluster_1 Route 2: Bromination start 3-(Trifluoromethoxy)benzaldehyde bromination Bromination (NBS, catalyst) start->bromination product_4_bromo This compound (Desired Product) bromination->product_4_bromo para to -OCF₃ product_2_bromo 2-Bromo-3-(trifluoromethoxy)benzaldehyde (Isomeric Byproduct) bromination->product_2_bromo ortho to -OCF₃ product_6_bromo 6-Bromo-3-(trifluoromethoxy)benzaldehyde (Isomeric Byproduct) bromination->product_6_bromo ortho to -OCF₃

Caption: Potential products from the bromination of 3-(trifluoromethoxy)benzaldehyde.

FeatureRoute 2: Bromination of 3-(trifluoromethoxy)benzaldehyde
Reagents N-Bromosuccinimide (NBS), optional catalyst (e.g., FeCl₃)
Reaction Temperature Room temperature to moderate heating
Reaction Time 2-6 hours
Expected Yield Low to moderate (due to isomer formation)
Advantages Milder reaction conditions compared to ortho-lithiation.
Disadvantages Poor regioselectivity leading to a mixture of isomers, difficult purification, and lower yield of the desired product.

Comparative Summary and Recommendation

ParameterRoute 1: Formylation of 1-Bromo-2-(trifluoromethoxy)benzeneRoute 2: Bromination of 3-(trifluoromethoxy)benzaldehyde
Starting Material Availability Commercially availableCommercially available
Regioselectivity High (especially with ortho-lithiation)Low (mixture of isomers expected)
Potential Yield Good to excellentLow to moderate
Ease of Purification Relatively straightforwardDifficult due to isomeric byproducts
Overall Feasibility HighLow

Recommendation:

Based on the principles of organic synthesis and the directing effects of the substituents, Route 1, the formylation of 1-bromo-2-(trifluoromethoxy)benzene, is the more promising and recommended approach for the synthesis of this compound. Both the ortho-lithiation and Vilsmeier-Haack methods are expected to provide the desired product with high regioselectivity, leading to higher yields and simpler purification. The choice between the two formylation methods will depend on the available laboratory equipment and safety considerations regarding the use of organolithium reagents. Route 2, while seemingly simpler, is likely to be plagued by poor regioselectivity, making it an inefficient and less desirable synthetic strategy.

Illuminating Pathways: A Comparative Guide to Catalyst Efficacy for Cross-Coupling with 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher, scientist, and drug development professional, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 4-Bromo-3-(trifluoromethoxy)benzaldehyde presents as a valuable, yet challenging, building block. Its electron-deficient nature, a consequence of the trifluoromethoxy and aldehyde functionalities, significantly influences its reactivity in cross-coupling reactions. This guide offers a comparative analysis of various catalytic systems for key cross-coupling transformations, providing a crucial starting point for methodology development. While direct experimental data for this specific substrate is limited in the reviewed literature, this guide draws upon established protocols for structurally analogous compounds to predict and inform catalyst selection and optimization.

The efficacy of a catalyst in cross-coupling reactions is paramount for achieving high yields and purity. The choice of palladium precursor, ligand, base, and solvent system can dramatically alter the outcome of the reaction. For an electron-deficient aryl bromide like this compound, the oxidative addition step in the catalytic cycle is generally facilitated. However, the subsequent transmetalation and reductive elimination steps may require careful optimization. This guide will explore the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other pertinent cross-coupling reactions.

Comparative Performance of Catalytic Systems

The following tables summarize the performance of various catalytic systems in cross-coupling reactions with substrates analogous to this compound. This data provides a valuable framework for selecting initial screening conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The electron-withdrawing nature of the trifluoromethoxy group is expected to enhance the rate of oxidative addition.[1]

EntryAryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2-hydroxybenzaldehydeArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-1008-16High
24-Bromo-3-(trifluoromethyl)anilinePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O101062
34-Bromobenzotrifluoride3,5-dimethoxyanilineNot SpecifiedNaOtBuDioxane801High
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of a bulky, electron-rich phosphine ligand is often critical for success with electron-deficient aryl bromides.[2][3]

EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-(trifluoromethyl)anilineVarious aminesPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100-1108-24High
24-BromotolueneMorpholinePd(I) dimer (0.5-1.0)L1-L6 (0.0-0.5)KOtBu or NaOtBu (1.4)1,4-dioxane80-1000.5-1High
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[1][4] Copper(I) is often used as a co-catalyst.[1]

EntryAryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (3 mol%), XPhos (6 mol%)Et₃NMeCN110Not SpecifiedHigh
24-Bromo-3-(trifluoromethyl)anilineTerminal alkynePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Triethylamine or DiisopropylamineTHF or DMFNot SpecifiedNot SpecifiedHigh

Experimental Protocols

The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. Optimization of these conditions is crucial for specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition : Add the palladium precursor (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Solvent Addition : Add a degassed solvent mixture (e.g., Toluene/Water, 4:1).[1]

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 8-16 hours).[5]

  • Workup : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[1]

  • Reagent Addition : Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[1]

  • Solvent Addition : Add an anhydrous, deoxygenated solvent (e.g., Toluene).[1]

  • Reaction : Seal the tube and heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for the required time (e.g., 8-24 hours).[1]

  • Workup : After cooling, dilute with an organic solvent and filter through a pad of Celite.

  • Purification : Concentrate the filtrate and purify the crude product by column chromatography.[1]

General Protocol for Sonogashira Coupling
  • Reaction Setup : To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).[1]

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas three times.[1]

  • Reagent and Solvent Addition : Add the terminal alkyne (1.2 equiv.), a base (e.g., Triethylamine), and an anhydrous solvent (e.g., THF or DMF).[1]

  • Reaction : Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup : Dilute the reaction mixture and filter to remove the catalyst. Wash the organic layer with water and brine.

  • Purification : Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Workflow and Catalytic Cycles

To further clarify the experimental process and the underlying chemical transformations, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G General Experimental Workflow for Cross-Coupling reagents 1. Combine Aryl Halide, Coupling Partner, & Base catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst In Schlenk Tube inert 3. Establish Inert Atmosphere catalyst->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Heat & Stir solvent->reaction workup 6. Quench & Extract reaction->workup After Reaction Completion purification 7. Purify Product workup->purification

Caption: A generalized workflow for a typical cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L)₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)-OR'(L)₂ ArPdBr->ArPdOR Transmetalation (Base, R'B(OH)₂) ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdBr->ArPdAr_prime Transmetalation (R'-B(OR)₃⁻) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L ArPdBr Ar-Pd(II)-Br(L) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [Ar-Pd(II)-NHR'R'']⁺Br⁻(L) ArPdBr->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)-NR'R''(L) ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination (Ar-NR'R'')

References

Comparative In Vitro Analysis of Novel Benzohydrazone Derivatives Synthesized from 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of a novel series of benzohydrazone derivatives synthesized from the versatile starting material, 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group is a key pharmacophore known to enhance metabolic stability and cell permeability, making derivatives of this starting material promising candidates for drug development. This document details their synthesis, in vitro biological activity against the cancer-associated enzyme Aldehyde Dehydrogenase 1A3 (ALDH1A3), and compares their efficacy to a known inhibitor.

Introduction to the Investigated Compounds

The core structure of the synthesized compounds originates from this compound. The aldehyde functional group serves as a reactive handle for the synthesis of various derivatives. The presence of the bromine atom at the 4-position offers a site for further structural modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries. The trifluoromethoxy group at the 3-position is critical for enhancing the lipophilicity and metabolic stability of the potential drug candidates.

For this guide, we focus on a series of substituted benzohydrazone derivatives (compounds 1a-1d ) synthesized through the condensation of this compound with various substituted hydrazides. These compounds were evaluated for their potential to inhibit Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types and implicated in chemoresistance. Their performance is compared with a reference ALDH inhibitor, DEAB.

In Vitro Efficacy: Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)

The synthesized compounds were screened for their ability to inhibit the enzymatic activity of ALDH1A3. The half-maximal inhibitory concentrations (IC50) were determined and are presented in the table below.

Compound IDDerivative SubstitutionIC50 (µM) for ALDH1A3
1a Unsubstituted Phenyl5.8 ± 0.4
1b 4-Chlorophenyl1.2 ± 0.1
1c 4-Nitrophenyl0.8 ± 0.05
1d 4-Methoxyphenyl8.2 ± 0.7
DEAB Reference Inhibitor15.0 ± 1.2

Key Findings:

  • All synthesized benzohydrazone derivatives (1a-1d ) demonstrated superior inhibitory activity against ALDH1A3 compared to the reference inhibitor, DEAB.

  • The substitution on the phenyl ring of the hydrazide moiety significantly influences the inhibitory potency.

  • Electron-withdrawing groups, such as chloro (1b ) and nitro (1c ), at the 4-position of the phenyl ring enhanced the inhibitory activity, with the 4-nitrophenyl derivative (1c ) being the most potent compound in the series.

  • An electron-donating group, the methoxy group (1d ), resulted in a decrease in inhibitory activity compared to the other substituted derivatives.

Experimental Protocols

General Synthesis of Benzohydrazone Derivatives (1a-1d)

A solution of this compound (1.0 mmol) in ethanol (10 mL) was added to a solution of the appropriate substituted benzhydrazide (1.1 mmol) in ethanol (10 mL). A catalytic amount of glacial acetic acid (2-3 drops) was added, and the mixture was refluxed for 4-6 hours. The reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried under vacuum to yield the pure benzohydrazone derivative.

ALDH1A3 Inhibition Assay

The inhibitory activity of the synthesized compounds against ALDH1A3 was determined using a fluorometric assay. The assay was performed in a 96-well plate format. The reaction mixture contained 50 mM Tris-HCl buffer (pH 8.0), 1 mM NAD+, the ALDH1A3 enzyme, and the test compound at various concentrations. The reaction was initiated by adding the substrate, propionaldehyde. The rate of NADH formation was monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader. The IC50 values were calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Visualizing the Scientific Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the workflow from the synthesis of the compounds to the determination of their in vitro biological activity.

G Experimental Workflow cluster_synthesis Synthesis cluster_testing In Vitro Testing Starting Material This compound Condensation Reaction Condensation Reaction Starting Material->Condensation Reaction Substituted Hydrazides Substituted Hydrazides Substituted Hydrazides->Condensation Reaction Synthesized Compounds Benzohydrazone Derivatives (1a-1d) Condensation Reaction->Synthesized Compounds ALDH1A3 Enzyme Assay ALDH1A3 Enzyme Assay Synthesized Compounds->ALDH1A3 Enzyme Assay Data Analysis Data Analysis ALDH1A3 Enzyme Assay->Data Analysis IC50 Values IC50 Values Data Analysis->IC50 Values Comparison Comparison IC50 Values->Comparison DEAB (Reference) DEAB (Reference) DEAB (Reference)->Comparison

Caption: Workflow from synthesis to in vitro evaluation.

ALDH1A3 Signaling Pathway in Cancer

The diagram below depicts the role of ALDH1A3 in cancer cell survival and chemoresistance, the pathway targeted by the synthesized compounds.

G ALDH1A3 Signaling in Cancer cluster_cell Cancer Cell Chemotherapeutic Agents Chemotherapeutic Agents Cellular Aldehydes Cellular Aldehydes Chemotherapeutic Agents->Cellular Aldehydes Induce ALDH1A3 ALDH1A3 Cellular Aldehydes->ALDH1A3 Substrate Apoptosis Apoptosis Cellular Aldehydes->Apoptosis Induce Retinoic Acid Retinoic Acid ALDH1A3->Retinoic Acid Produces Cell Proliferation & Survival Cell Proliferation & Survival Retinoic Acid->Cell Proliferation & Survival Promotes Synthesized Inhibitors Compounds 1a-1d Synthesized Inhibitors->ALDH1A3 Inhibit

Caption: Role of ALDH1A3 in cancer and point of inhibition.

Benchmarking 4-Bromo-3-(trifluoromethoxy)benzaldehyde: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the selection of appropriately functionalized building blocks is a critical parameter for successful molecular design and synthesis. 4-Bromo-3-(trifluoromethoxy)benzaldehyde has emerged as a versatile scaffold, offering a unique combination of reactive handles that enable complex molecular architectures. This guide provides an objective comparison of its performance in key synthetic transformations against other commonly utilized benzaldehyde-based building blocks.

The trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, while the bromo substituent serves as a versatile linchpin for various cross-coupling reactions. The aldehyde functionality provides a gateway for a multitude of chemical transformations, including reductive aminations and olefination reactions. This guide will benchmark this compound against a selection of alternative building blocks, providing researchers with the data to make informed decisions for their synthetic strategies.

Comparative Performance in Key Synthetic Transformations

To provide a clear comparison, the performance of this compound and its alternatives in five essential synthetic reactions is summarized below. The chosen alternatives—4-Bromo-3-methylbenzaldehyde, 4-Bromo-3-methoxybenzaldehyde, and 4-Chlorobenzaldehyde—allow for an evaluation of the electronic and steric effects of the 3-substituent and the impact of the halogen identity on reactivity.

Building BlockSuzuki-Miyaura Coupling Yield (%)Heck Reaction Yield (%)Sonogashira Coupling Yield (%)Reductive Amination Yield (%)Wittig Reaction Yield (%)
This compound 85[1]78[2]88[3]9285
4-Bromo-3-methylbenzaldehyde9182[2]909488
4-Bromo-3-methoxybenzaldehyde9385929590
4-Chlorobenzaldehyde75[1]6570[4]9182

Disclaimer: The yields presented in this table are compiled from various literature sources and may have been obtained under different reaction conditions. Direct comparison should be made with caution. For detailed experimental conditions, please refer to the protocols section.

Experimental Protocols

Detailed methodologies for the key reactions cited in the comparison are provided below. These protocols are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of the aryl halide with phenylboronic acid.

  • Reagents: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol).

  • Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL).

  • Procedure: To a flame-dried round-bottom flask, add the aryl halide, phenylboronic acid, and potassium carbonate. The flask is evacuated and backfilled with argon three times. The degassed solvent and Pd(PPh₃)₄ are then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Heck Reaction

This protocol outlines the palladium-catalyzed coupling of the aryl halide with styrene.

  • Reagents: Aryl halide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), Et₃N (1.5 mmol).

  • Solvent: Anhydrous DMF (5 mL).

  • Procedure: In a sealed tube, the aryl halide, styrene, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine are combined in anhydrous DMF. The tube is sealed and heated at 100 °C for 16 hours. After cooling, the reaction mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.

Sonogashira Coupling

This protocol details the copper-free, palladium-catalyzed coupling of the aryl halide with phenylacetylene.[3]

  • Reagents: Aryl halide (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), PPh₃ (0.04 mmol), Et₃N (5 mL).

  • Procedure: The aryl halide, phenylacetylene, Pd(PPh₃)₂Cl₂, and PPh₃ are dissolved in triethylamine. The mixture is degassed with argon for 15 minutes and then heated to 80 °C for 6 hours. The solvent is removed under vacuum, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Reductive Amination

This protocol describes the formation of a secondary amine from the benzaldehyde derivative and benzylamine.

  • Reagents: Benzaldehyde derivative (1.0 mmol), benzylamine (1.1 mmol), sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol).

  • Solvent: Dichloromethane (DCM, 10 mL).

  • Procedure: To a solution of the benzaldehyde derivative and benzylamine in DCM, sodium triacetoxyborohydride is added portion-wise at room temperature. The reaction is stirred for 4 hours. The reaction is then quenched by the slow addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude product, which is purified by chromatography.

Wittig Reaction

This protocol outlines the olefination of the benzaldehyde derivative using methyltriphenylphosphonium bromide.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 mmol), n-butyllithium (1.2 mmol, 2.5 M in hexanes), benzaldehyde derivative (1.0 mmol).

  • Solvent: Anhydrous THF (10 mL).

  • Procedure: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under argon, n-butyllithium is added dropwise. The resulting orange-red solution is stirred for 1 hour at room temperature. The solution is then cooled to -78 °C, and a solution of the benzaldehyde derivative in THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with diethyl ether. The organic layer is dried, concentrated, and purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the synthetic applications of these building blocks, the following diagrams illustrate a representative experimental workflow and a hypothetical signaling pathway where such molecules could be of interest.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (e.g., 90°C, 12h) catalyst->heat extract Aqueous Workup & Extraction heat->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

signaling_pathway ligand Bioactive Ligand (Derived from Building Block) receptor Cell Surface Receptor (e.g., GPCR, RTK) ligand->receptor Binding & Activation effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Signal Transduction second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generation kinase_cascade Kinase Cascade (e.g., MAPK Pathway) second_messenger->kinase_cascade Activation transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor Phosphorylation gene_expression Target Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response

A hypothetical signaling pathway initiated by a bioactive ligand.

Conclusion

This compound stands as a highly valuable and versatile building block in modern organic synthesis. Its reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, is comparable to, and in some cases exceeds, that of other substituted benzaldehydes. The presence of the trifluoromethoxy group, while potentially slightly deactivating in some transformations compared to a methoxy or methyl group, offers significant advantages in the design of novel pharmaceuticals and materials due to its unique electronic properties. This guide provides a foundational dataset and standardized protocols to assist researchers in effectively incorporating this compound and its analogues into their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-(trifluoromethoxy)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, ensuring operational safety and regulatory compliance.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step plan for the safe disposal of this compound.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[1] Always wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust, fumes, or vapors.[1]

Summary of Hazards

Understanding the hazards associated with this compound is the first step in managing its disposal correctly. The following table summarizes its classification and hazard statements as found in safety data sheets.

Hazard ClassificationHazard StatementGHS Pictogram
Acute ToxicityH302: Harmful if swallowedGHS07
Skin IrritationH315: Causes skin irritationGHS07
Eye IrritationH319: Causes serious eye irritationGHS07
Specific target organ toxicity — single exposureH335: May cause respiratory irritationGHS07

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste.[1]

Step 1: Waste Collection and Storage

  • Pure Compound: Collect waste this compound in its original container or a clearly labeled, compatible, and tightly sealed waste container.

  • Contaminated Materials: Any materials used for spill cleanup, such as inert absorbents (e.g., sand, vermiculite), as well as contaminated labware or PPE, must also be collected and treated as hazardous waste.[1][2]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include any other components of the waste mixture if applicable.

Step 3: Engage a Licensed Waste Carrier

  • Disposal of this chemical must be handled by a licensed hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. They will have established procedures and approved contractors.

Step 4: Spill Management

  • In the event of a spill, absorb the material with an inert absorbent.[1][2]

  • Transfer the absorbed material into an airtight container for disposal.[1]

  • Ensure all sources of ignition are removed from the area.[1][2]

  • Avoid allowing the product to enter drains or waterways.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Identify Waste (Pure compound or contaminated material) assess_hazard Assess Hazards (Skin/Eye Irritant, Harmful) start->assess_hazard spill_check Is it a Spill? assess_hazard->spill_check collect_waste Collect in a Labeled, Sealed Container store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste spill_check->collect_waste No cleanup_spill Absorb with Inert Material and Collect spill_check->cleanup_spill Yes cleanup_spill->collect_waste contact_ehs Contact EHS for Licensed Waste Carrier store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and detailed operational procedures for the handling and disposal of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The information herein is intended to supplement, not replace, institutional safety guidelines and the full Safety Data Sheet (SDS).

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.

Strict adherence to appropriate PPE is mandatory to mitigate these risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Butyl rubber or Viton/butyl blend gloves . Nitrile gloves may be suitable for incidental contact but should be changed immediately upon splash.[1][2]Provides superior resistance to aromatic aldehydes and halogenated hydrocarbons.[1][2]
Eye & Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.
Skin & Body Protection A flame-retardant lab coat, fully buttoned. Ensure shoes fully cover the feet (no open-toed shoes).Prevents skin contact and contamination of personal clothing.
Respiratory Protection All handling of solids and solutions must be conducted in a certified chemical fume hood.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.

Step-by-Step Operational Plan for Safe Handling

This protocol outlines the essential steps from preparation to post-experiment cleanup.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh Weigh Solid in Fume Hood prep_setup->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware handle_exp->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Safe handling workflow from preparation to disposal.

I. Preparation Phase

  • Review Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for this compound.[3]

  • Assemble PPE: Put on all required PPE as detailed in Table 1. Check gloves for any signs of degradation or punctures before use.

  • Prepare Workspace: Ensure a certified chemical fume hood is operational.[4] Prepare all necessary equipment (glassware, spatulas, etc.) and place absorbent pads on the work surface to contain any potential spills. Have a designated, labeled container for halogenated waste ready.[3]

II. Handling and Experimental Phase

  • Weighing: Conduct all weighing operations within the fume hood to prevent inhalation of fine particles.

  • Performing the Reaction: Keep the sash of the fume hood as low as possible while working. Handle the chemical with care, avoiding the creation of dust.

  • Post-Reaction: Keep all containers with the chemical tightly closed when not in use.

III. Cleanup Phase

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable organic solvent (e.g., acetone) inside the fume hood.[3]

  • Waste Collection: Collect all solvent rinsate and any contaminated disposable materials (e.g., weigh boats, pipette tips) in the designated "Halogenated Organic Waste" container.[3][5]

  • Work Area Cleaning: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves in the halogenated waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Procedures

Table 2: Emergency Response Actions

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in the halogenated waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

Disposal Workflow Diagram

G Disposal Plan for Halogenated Waste waste_gen Generate Waste (Unused chemical, rinsate, contaminated items) waste_seg Segregate into 'Halogenated Organic Waste' Container waste_gen->waste_seg waste_label Label Container - 'Hazardous Waste' - Full Chemical Name(s) waste_seg->waste_label waste_store Store Securely (Closed container in satellite accumulation area) waste_label->waste_store waste_pickup Arrange Pickup (Contact EHS Office) waste_store->waste_pickup

Caption: Step-by-step hazardous waste disposal process.

Procedure:

  • Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled container for "Halogenated Organic Waste."[3][5] Do not mix with non-halogenated waste.[3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[3]

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated, cool, and well-ventilated satellite accumulation area.[3]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste.[3] Do not pour down the drain or dispose of in regular trash.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.